2,5-Difluoropyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXCZKPWEZVAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-61-6 | |
| Record name | 2,5-difluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Difluoropyridin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties, synthetic considerations, and applications of 2,5-Difluoropyridin-4-amine. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Core Chemical Identity and Properties
This compound is a fluorinated pyridine derivative. The presence of fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its utility as a building block in medicinal chemistry. The amine group at the 4-position provides a key reactive site for synthetic modifications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 189281-61-6 | [1] |
| Molecular Formula | C₅H₄F₂N₂ | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CN=C1F)F)N | [1] |
| InChI Key | RPXCZKPWEZVAJE-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 130.10 g/mol | [1] |
| XLogP3-AA | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 130.03425446 Da | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Heavy Atom Count | 9 |[1] |
Reactivity and Role in Drug Development
The pyridine scaffold is a cornerstone in drug design, appearing in numerous FDA-approved pharmaceuticals.[2] The introduction of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate pKa.[2]
The chemical reactivity of this compound is dominated by the nucleophilic character of the exocyclic amine and the electrophilic nature of the pyridine ring, which is further activated by the electron-withdrawing fluorine atoms. The amine group serves as a versatile handle for forming amides, ureas, sulfonamides, and for participating in cross-coupling reactions to build more complex molecular architectures.
Its utility is exemplified by the use of similar fluorinated pyridines as crucial intermediates in the synthesis of advanced pharmaceutical compounds, including antibacterial agents.[3] The logical relationship between its structural features and its application in drug discovery is outlined below.
Experimental Protocols and Synthetic Routes
A specific, detailed experimental protocol for the synthesis of this compound is not widely documented in readily accessible literature. However, its synthesis can be inferred from established methods in pyridine chemistry. A plausible approach involves the nucleophilic aromatic substitution of a more highly halogenated precursor, such as 2,4,5-trifluoropyridine or 2,5-difluoro-4-chloropyridine, with an ammonia source.
The precursor, 2,5-difluoropyridine, is an important intermediate itself.[3] A patented method describes its synthesis from 2,5-dichloropyridine via a halogen exchange (Halex) reaction using a fluorinating agent like anhydrous potassium fluoride in a suitable solvent.[4]
The role of fluorinated pyridines as building blocks is critical. For instance, 2,5-difluoropyridine can be used to synthesize more complex quinolizine-based antibacterial agents.[3] The workflow for such a multi-step synthesis, highlighting the role of the fluoropyridine intermediate, is shown below.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Class | GHS Code | Description | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[1] |
References
An In-depth Technical Guide to 2,5-Difluoropyridin-4-amine (CAS: 189281-61-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Difluoropyridin-4-amine, a key building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 189281-61-6 | [1] |
| Molecular Formula | C₅H₄F₂N₂ | [1][2] |
| Molecular Weight | 130.10 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Brown to reddish-brown solid | Predicted |
| Boiling Point | 237.4 ± 35.0 °C | Predicted |
| Density | 1.393 ± 0.06 g/cm³ | Predicted |
| pKa | 1.84 ± 0.42 | Predicted |
| XLogP3-AA | 0.7 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
Table 1: Physicochemical Properties of this compound
Synthesis and Reactivity
The synthesis of fluorinated pyridines is a critical area of research in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general strategies for the synthesis of related fluoropyridines can provide valuable insights.
One common approach involves nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine rings. For instance, the synthesis of aminopyridine derivatives can be achieved by reacting a suitable trifluoropyridine precursor with an amine source.[3][4] The regioselectivity of such reactions is governed by the electronic effects of the fluorine substituents.
A potential synthetic route to this compound could start from a trifluoropyridine, such as 2,3,5-trifluoropyridine or 2,4,5-trifluoropyridine. The most acidic proton or the most electrophilic carbon would direct the substitution pattern.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Difluoropyridin-4-amine, a key building block in the development of novel pharmaceuticals. This document details the primary synthetic route, a thorough experimental protocol, and the characterization of the final compound. All quantitative data is presented in structured tables for clarity, and the synthetic pathway is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for chemists and researchers engaged in the synthesis and application of complex heterocyclic molecules.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its fluorine and amine substituents on the pyridine ring imparts specific electronic and steric properties, making it a valuable scaffold for the design of targeted therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the amine group provides a key site for further chemical modification and diversification.
This guide focuses on the most plausible and referenced method for the preparation of this compound: the nucleophilic aromatic substitution (SNAr) of a polyfluorinated pyridine precursor.
Synthetic Pathway
The principal route for the synthesis of this compound involves the regioselective amination of 2,4,5-trifluoropyridine. In this reaction, the fluorine atom at the 4-position of the pyridine ring is selectively displaced by an amino group upon reaction with a suitable ammonia source. The greater electrophilicity of the C4 position, influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the ring nitrogen, facilitates this substitution.
An In-depth Technical Guide to the Molecular Structure of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 2,5-Difluoropyridin-4-amine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document collates available data on its fundamental properties, spectroscopic characteristics, and synthetic methodologies. While experimental crystallographic data remains elusive in publicly accessible databases, this guide offers a thorough analysis based on available information to support research and development efforts.
Introduction
This compound is a substituted pyridine ring system featuring two fluorine atoms and an amine group. The unique electronic properties conferred by the fluorine substituents, such as increased metabolic stability and altered basicity of the pyridine nitrogen and the amino group, make it an attractive scaffold for the design of novel therapeutic agents. Pyridine and its derivatives are well-established privileged structures in drug design, appearing in a wide array of approved pharmaceuticals.[1] The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved potency and bioavailability. This guide serves as a centralized resource for the core molecular and structural information of this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These values are primarily based on computational data available through public chemical databases.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 189281-61-6 | PubChem[2] |
| Molecular Formula | C₅H₄F₂N₂ | PubChem[2] |
| Molecular Weight | 130.10 g/mol | PubChem[2] |
| Canonical SMILES | C1=C(C(=CN=C1F)F)N | PubChem[2] |
| InChI Key | RPXCZKPWEZVAJE-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Below is a 2D representation of the molecular structure of this compound.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,5-Difluoropyridin-4-amine. While experimental spectra for this specific compound are not publicly available, this document compiles predicted data and established protocols relevant to its structural class. This information is intended to guide researchers in the analysis and confirmation of the structure of this compound and related molecules.
Molecular Structure and Key Spectroscopic Features
This compound (C₅H₄F₂N₂) is a substituted pyridine derivative with a molecular weight of approximately 130.10 g/mol .[1] Its structure incorporates a pyridine ring, an amine group, and two fluorine atoms, each contributing to a unique spectroscopic fingerprint. The key structural features to be analyzed are the aromatic proton and carbon environments, the N-H vibrations of the amine group, the C-F bonds, and the overall molecular mass and fragmentation pattern.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. These values are based on typical ranges for similar aromatic amines and fluorinated pyridines.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Remarks |
| ¹H (Aromatic) | 7.0 - 8.5 | Chemical shifts are influenced by the positions of fluorine and amine substituents. Protons will exhibit coupling to adjacent fluorine atoms. |
| ¹H (Amine) | 3.0 - 5.0 | Broad singlet, chemical shift is concentration and solvent dependent.[2][3] |
| ¹³C (Aromatic, C-F) | 140 - 165 | Large chemical shift due to direct attachment of fluorine. Will show a large ¹JCF coupling constant. |
| ¹³C (Aromatic, C-N) | 140 - 155 | |
| ¹³C (Aromatic, C-H) | 110 - 130 | |
| ¹⁹F | -100 to -150 | Relative to CFCl₃. Chemical shifts are highly sensitive to the electronic environment. |
Table 2: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3300 - 3500 | Medium | Asymmetric & Symmetric Stretch (doublet for primary amine)[2][3] |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretch[4][5] |
| C=C, C=N | 1450 - 1600 | Medium to Strong | Ring Stretch[4][5] |
| N-H | 1550 - 1650 | Strong | Scissoring (Bending)[3] |
| C-F | 1000 - 1300 | Strong | Stretch |
| C-N | 1200 - 1350 | Medium | Stretch (aromatic amine)[3] |
| Aromatic C-H | 690 - 900 | Strong | Out-of-plane Bend[4] |
Table 3: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value | Remarks |
| Molecular Ion [M]⁺ | m/z 130.03 | Based on the monoisotopic mass of C₅H₄F₂N₂.[1] |
| Key Fragments | [M-F]⁺, [M-HCN]⁺, [M-NH₂]⁺ | Fragmentation pattern will be influenced by the stability of the pyridine ring and the relative lability of the substituents. |
Table 4: Predicted UV-Vis Absorption Maxima (λmax)
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 200 - 280 | Methanol or Ethanol |
| n → π | 270 - 350 | Methanol or Ethanol |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of solid aromatic amines and fluorinated heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H, ¹³C, and ¹⁹F chemical environments and through-bond connectivities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
The solvent peak will be used as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of ~200 ppm. An external reference standard such as CFCl₃ or a secondary standard may be used.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) spectra to establish connectivities.
-
For fluorine-containing compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can provide valuable structural information.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Alternative Methodology (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described above.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Detection: Use a detector such as an electron multiplier to record the abundance of each ion.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.
-
Sample Introduction: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Scan a wavelength range from approximately 200 to 400 nm.
-
The instrument will record the absorbance as a function of wavelength.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers should adapt these protocols to their specific instrumentation and experimental conditions. The combination of these spectroscopic techniques will allow for a thorough and unambiguous structural confirmation of the target compound.
References
- 1. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
In-Depth Technical Guide to the Safety and Handling of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,5-Difluoropyridin-4-amine. The information is intended to support laboratory and research professionals in managing this chemical safely. All quantitative data has been summarized for clarity, and detailed procedural outlines are provided for key handling scenarios.
Chemical Identification and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₄F₂N₂ |
| Molecular Weight | 130.10 g/mol |
| CAS Number | 189281-61-6 |
| Appearance | Solid |
| Melting Point | 124-125 °C |
| Density | 1.393±0.06 g/cm³ (Predicted) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
GHS Hazard Classification:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation[2][3] |
Signal Word: Warning[3]
First Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] If skin irritation persists, consult a physician. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][7] |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., butyl rubber, neoprene).[1] Fire/flame resistant and impervious clothing is also recommended.[4][7] Inspect gloves before use and wash hands after handling. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4][7] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[5] |
Handling and Storage
Safe Handling
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][6]
Storage
-
Store apart from incompatible materials such as strong oxidizing agents.
Accidental Release and Spill Cleanup Protocol
Small Spills
-
Ensure Proper PPE: Before addressing the spill, don the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For volatile substances, respiratory protection may be necessary.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[9]
-
Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a sealable, airtight, and compatible waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Label the waste container as hazardous and dispose of it according to local, state, and federal regulations.
Large Spills
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Isolate the Hazard: Close doors to the contaminated area and prevent entry.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire department.
-
Ventilate (If Safe): If it is safe to do so, increase ventilation in the area.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]
-
Segregation: Do not mix this waste with other incompatible waste streams.[4]
-
Disposal Method: The primary recommended method for the disposal of pyridine-based compounds is incineration in a licensed hazardous waste facility.[7]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[7]
Experimental Protocols
Decontamination Procedure
-
Initial Cleaning: Remove gross contamination by physically removing excess material.
-
Surface Decontamination:
-
For non-sensitive surfaces, wash with a detergent and water solution.
-
For equipment, wipe down with a solvent such as ethanol or isopropanol, ensuring compatibility with the equipment's materials.
-
-
Rinsing: Thoroughly rinse the decontaminated surfaces with water.
-
Drying: Allow surfaces and equipment to air dry completely.
-
Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
Visual Workflow and Logic Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for responding to spills of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. qmul.ac.uk [qmul.ac.uk]
Navigating the Solubility Landscape of 2,5-Difluoropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is a critical preliminary step in formulation development, reaction optimization, and purification processes. This technical guide provides an overview of the known physicochemical properties of this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility in organic solvents, in the absence of publicly available quantitative data.
Compound Profile: this compound
A clear understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H4F2N2 | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| CAS Number | 189281-61-6 | [1] |
| IUPAC Name | This compound | [1] |
Note: Specific details on appearance and other physical properties like melting point were not consistently available across public sources and should be determined experimentally for the specific batch in use.
Solubility in Organic Solvents: The Uncharted Territory
Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative data on the solubility of this compound in common organic solvents remains unpublished. The "like dissolves like" principle suggests that its polarity, influenced by the amino group and fluorine atoms, will govern its solubility. It is anticipated to exhibit some degree of solubility in polar aprotic solvents and potentially limited solubility in nonpolar solvents. However, empirical determination is essential for accurate assessment.
Experimental Protocol for Solubility Determination
The following section details a generalized yet robust methodology for determining the solubility of this compound in various organic solvents. The isothermal shake-flask method followed by quantitative analysis is a widely accepted approach.
Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane).
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the solute in the saturated solution.[2][3][4]
-
Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
The workflow for this experimental procedure is visualized in the diagram below.
Caption: Workflow for Determining the Solubility of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. By following the outlined protocols and adhering to safety guidelines, researchers can generate reliable solubility data crucial for advancing their research and development efforts. The provided workflow diagram offers a clear visual representation of the steps involved in this fundamental experimental process.
References
electrophilic and nucleophilic sites of 2,5-Difluoropyridin-4-amine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Difluoropyridin-4-amine
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms on the electron-deficient pyridine ring creates a unique electronic landscape. This guide provides a detailed analysis of the , supported by theoretical principles and computational insights. Understanding these reactive centers is crucial for predicting the molecule's behavior in chemical reactions and for designing novel synthetic pathways.
Theoretical Analysis of Reactive Sites
The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring.
-
Amino Group (-NH₂): The amino group at the C4 position is a powerful electron-donating group through resonance (+R effect). It increases the electron density on the pyridine ring, particularly at the ortho (C3 and C5) and para (C2) positions relative to itself. This effect enhances the nucleophilicity of the ring.
-
Fluorine Atoms (-F): The fluorine atoms at the C2 and C5 positions are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic attack and makes the carbon atoms to which they are attached (C2 and C5) electron-deficient and thus electrophilic.
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing and possesses a lone pair of electrons, making it a potential nucleophilic site.
Predicted Nucleophilic Sites:
The primary nucleophilic centers of this compound are the nitrogen atoms.
-
Exocyclic Amino Nitrogen: The lone pair of electrons on the amino nitrogen is readily available for donation to an electrophile, making it a primary site for reactions such as protonation, alkylation, and acylation.
-
Pyridine Ring Nitrogen: The lone pair on the pyridine nitrogen also imparts nucleophilic character, though it is generally less basic than the exocyclic amine.
-
Pyridine Ring Carbons: While the fluorine atoms are deactivating, the strong electron-donating effect of the amino group can make the C3 and C6 positions somewhat susceptible to electrophilic attack, although this is less likely than reactions at the nitrogen centers.
Predicted Electrophilic Sites:
The carbon atoms of the pyridine ring are the primary electrophilic centers.
-
C2 and C5 Positions: The carbon atoms directly bonded to the highly electronegative fluorine atoms are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a likely reaction pathway at these positions.
-
C4 Position: The carbon atom attached to the amino group can also be an electrophilic site, particularly for displacement reactions under certain conditions.
-
C6 Position: This position is ortho to a fluorine atom and the ring nitrogen, making it another potential site for nucleophilic attack.
Computational Chemistry Insights
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule.[1][2] Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).[1][2] For this compound, the MEP map would be expected to show a high negative potential around the amino nitrogen and the pyridine nitrogen, confirming their nucleophilic character. Conversely, positive potential would be anticipated around the hydrogen atoms of the amino group and near the C2 and C5 carbon atoms, highlighting their electrophilic nature.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the pyridine ring, with significant contributions from the C2 and C5 positions, suggesting these are the most favorable sites for nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Location | Significance |
| Nucleophilic Sites | Exocyclic amino nitrogen (-NH₂), Pyridine ring nitrogen | These sites are electron-rich and will react with electrophiles. The amino group is generally the more reactive nucleophile. |
| Electrophilic Sites | C2 and C5 carbons (attached to fluorine), C4 and C6 carbons | These sites are electron-poor and will react with nucleophiles, primarily through nucleophilic aromatic substitution. |
| HOMO Localization | Primarily on the amino group and the π-system of the pyridine ring. | Indicates the regions from which electrons are most readily donated in a reaction with an electrophile. |
| LUMO Localization | Distributed across the pyridine ring, with significant contributions at the C2 and C5 positions. | Indicates the regions where electrons are most readily accepted in a reaction with a nucleophile. |
| Mulliken Atomic Charges | Negative charges are expected on the nitrogen and fluorine atoms. Positive charges are expected on the carbon atoms attached to fluorine and nitrogen, and on the hydrogen atoms of the amino group. | Provides a quantitative measure of the electron distribution and helps identify electrophilic and nucleophilic centers. |
Experimental Evidence and Protocols
The predicted reactivity of this compound is consistent with the known chemistry of related fluorinated pyridines and aminopyridines.
Nucleophilic Reactions:
The amino group is expected to readily react with electrophiles. For example, acylation with an acid chloride would likely yield the corresponding amide.
General Experimental Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.
Electrophilic Reactions (Nucleophilic Aromatic Substitution):
The fluorine atoms on the pyridine ring are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace one or both fluorine atoms.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.0-2.2 eq) and a base if necessary (e.g., potassium carbonate).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir for several hours to days. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the substituted product.
Visualizations
Caption: Predicted nucleophilic and electrophilic sites of this compound.
Caption: Workflow for determining the reactive sites of a molecule.
Conclusion
The electronic characteristics of this compound are dictated by a balance between the electron-donating amino group and the electron-withdrawing fluorine atoms and pyridine ring. This results in distinct nucleophilic and electrophilic centers. The nitrogen atoms, particularly the exocyclic amine, are the primary nucleophilic sites. The carbon atoms attached to the fluorine atoms (C2 and C5) are the most prominent electrophilic sites, making them susceptible to nucleophilic aromatic substitution. A comprehensive understanding of these reactive sites, gained through a combination of theoretical analysis, computational modeling, and experimental validation, is essential for the effective utilization of this compound in synthetic organic chemistry and drug development.
References
The Versatility of 2,5-Difluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Among the myriad of fluorinated building blocks, 2,5-Difluoropyridin-4-amine has emerged as a particularly valuable synthon. Its unique electronic properties and versatile reactivity have enabled its use in the development of a range of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We present quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Role of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of fluorine atoms to this ring system can profoundly influence the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its hydrogen bonding capabilities and overall molecular interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving a drug candidate's pharmacokinetic profile.
This compound offers a unique combination of these attributes. The fluorine atoms at the 2 and 5-positions modulate the electronic character of the pyridine ring, while the amino group at the 4-position provides a key reactive handle for the construction of more complex molecular architectures. This strategic arrangement has made it a sought-after building block for the synthesis of targeted therapies.
Core Application: Inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
A prominent application of a this compound derivative is in the development of potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that has been implicated in a variety of cellular processes, including inflammation, cell migration, and proliferation.[1][2] Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention.
A key example is the pyridopyrimidine-based inhibitor, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine , which has demonstrated low nanomolar potency and excellent kinase selectivity.[2] While this specific molecule contains a 2-fluoropyridin-4-yl moiety, its discovery highlights the utility of the broader aminopyridine scaffold in targeting this kinase family. A closely related and extensively studied clinical candidate, GNE-495 , is a potent and selective MAP4K4 inhibitor with an IC50 of 3.7 nM.[3][4]
Quantitative Biological Data
The following table summarizes the inhibitory activity of GNE-495, a representative potent MAP4K4 inhibitor.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GNE-495 | MAP4K4 | 3.7 | LanthaScreen™ Eu Kinase Binding Assay | [3] |
MAP4K4 Signaling Pathway
MAP4K4 acts as a crucial node in several signaling cascades, including the JNK and p38 MAPK pathways, which are involved in cellular responses to stress and inflammatory cytokines. The following diagram illustrates a simplified representation of the MAP4K4 signaling pathway.
Experimental Protocols
Representative Synthesis of a Pyridopyrimidine-Based MAP4K4 Inhibitor
The following is a representative experimental protocol for the synthesis of a pyridopyrimidine core, based on general synthetic strategies for this class of compounds. This protocol is intended for illustrative purposes and may require optimization for specific substrates.
Step 1: Synthesis of 6-chloro-pyrido[3,2-d]pyrimidin-4-amine
-
To a solution of a suitable 2-aminonicotinamide derivative in an appropriate solvent (e.g., dioxane), add a cyclizing agent such as N,N-dimethylformamide dimethyl acetal.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude pyridopyrimidinone intermediate by recrystallization or column chromatography.
-
Treat the pyridopyrimidinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), at elevated temperature to yield the 4-chloro-pyridopyrimidine intermediate.
-
Carefully quench the reaction with ice and neutralize with a base (e.g., aqueous ammonia).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the chlorinated intermediate.
-
Displace the 4-chloro group with ammonia (e.g., by heating in a solution of ammonia in an alcohol) to yield 6-chloro-pyrido[3,2-d]pyrimidin-4-amine.
Step 2: Suzuki Coupling to Synthesize 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine
-
In a reaction vessel, combine 6-chloro-pyrido[3,2-d]pyrimidin-4-amine (1.0 eq.), (2-fluoropyridin-4-yl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base such as sodium carbonate (2.0 eq.).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine.
MAP4K4 Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 values of test compounds against MAP4K4.[1]
Materials:
-
Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
MAP4K4 Enzyme: Recombinant MAP4K4.
-
LanthaScreen™ Eu-anti-Tag Antibody: Specific for the tag on the recombinant kinase.
-
Kinase Tracer 236: A proprietary Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.[1]
-
Test Compound: Serially diluted in DMSO and then in Kinase Buffer A.
-
Control Inhibitor: Staurosporine.[1]
-
Assay Plates: 384-well, low-volume, non-binding plates.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute this series in Kinase Buffer A to achieve the desired 4X final assay concentrations.
-
Prepare a 2X Kinase/Antibody solution by mixing the MAP4K4 enzyme and the Eu-anti-Tag antibody in Kinase Buffer A. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a 4X Tracer solution by diluting the Kinase Tracer 236 stock in Kinase Buffer A. The optimal concentration should be determined experimentally but is typically near the Kd of the tracer for the kinase.[1]
-
-
Assay Assembly (in a 384-well plate):
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[1]
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Broader Applications of this compound Derivatives
The utility of the this compound scaffold extends beyond MAP4K4 inhibition. Its structural features make it a promising starting point for the development of inhibitors targeting other important enzyme families.
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is observed in various cancers, making it a validated anticancer target.[2] Aminopyrimidine-based scaffolds, for which this compound can be a precursor, have been successfully employed to develop potent PLK4 inhibitors. For instance, compound 8h from a recent study, which features an aminopyrimidine core, demonstrated a PLK4 IC50 of 6.7 nM.[2] The development of such compounds often involves similar synthetic strategies and assay methodologies as described for the MAP4K4 inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. While specific examples of direct this compound derivatives as DPP-4 inhibitors are less common in the readily available literature, the aminopyridine motif is a key feature of some DPP-4 inhibitors. The electronic modulation provided by the fluorine atoms in this compound makes it a plausible starting point for the design of novel DPP-4 inhibitors.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its strategic incorporation into drug candidates, particularly kinase inhibitors, has led to the development of potent and selective molecules with therapeutic potential. The case of MAP4K4 inhibitors exemplifies the utility of this scaffold in generating compounds with desirable biological activity. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development efforts leveraging the unique properties of this compound and its derivatives in the ongoing quest for novel and effective medicines.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine | C12H8FN5 | CID 72703518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura Coupling with 2,5-Difluoropyridin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely utilized in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated biaryl compounds is of significant interest.
This document provides a detailed protocol for a proposed two-step synthesis route for the Suzuki-Miyaura coupling of 2,5-Difluoropyridin-4-amine with arylboronic acids. Direct Suzuki-Miyaura coupling of this compound is not readily found in the literature, likely due to the poor leaving group nature of the amino group. Therefore, a plausible synthetic strategy involves the conversion of the amine to a suitable halide (e.g., bromide or chloride) or a triflate, followed by a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Pathway
A two-step synthetic approach is proposed for the arylation of this compound. The initial step involves the conversion of the amine functionality into a better leaving group, such as a halide or triflate. The second step is the Suzuki-Miyaura cross-coupling of the activated pyridine with an arylboronic acid.
Caption: Proposed two-step synthetic workflow.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Step 1 (Option A): Halogenation of this compound (Illustrative Example)
This protocol is a general representation of a Sandmeyer-type reaction for the conversion of an amino group to a halide.
Materials:
-
This compound
-
Hydrobromic acid (HBr) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Diazotization:
-
Dissolve this compound in an aqueous solution of HBr or HCl at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for 30-60 minutes at this temperature to form the diazonium salt.
-
-
Halogenation:
-
In a separate flask, prepare a solution or suspension of CuBr or CuCl in HBr or HCl, respectively.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-halo-2,5-difluoropyridine.
-
Step 1 (Option B): Triflation of this compound (Illustrative Example)
This protocol describes a general method for the conversion of a pyridinol (which can be formed from the corresponding amine) to a triflate. The direct triflation of the aminopyridine is generally not feasible.
Materials:
-
4-Hydroxy-2,5-difluoropyridine (requires prior synthesis from the amine)
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Anhydrous pyridine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
Dissolve 4-hydroxy-2,5-difluoropyridine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine or another suitable base.
-
-
Triflation:
-
Slowly add triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours or until completion is observed by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,5-difluoropyridin-4-yl triflate.
-
Step 2: Suzuki-Miyaura Coupling of 4-Halo-2,5-difluoropyridine or 2,5-Difluoropyridin-4-yl Triflate
This protocol is a general procedure for the Suzuki-Miyaura coupling of a heteroaryl halide/triflate with an arylboronic acid.
Materials:
-
4-Halo-2,5-difluoropyridine or 2,5-Difluoropyridin-4-yl triflate (from Step 1)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial, add the 4-halo-2,5-difluoropyridine or 2,5-difluoropyridin-4-yl triflate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
-
Solvent Addition:
-
Add the anhydrous solvent (and water if required) via syringe. The solvent should be degassed prior to use.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours. Microwave irradiation can often significantly reduce reaction times.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,5-difluoropyridine derivative.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from Suzuki-Miyaura coupling reactions. The reactivity of the aryl halide generally follows the trend: I > Br > OTf >> Cl.[1]
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide/Triflate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,5-difluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Data |
| 2 | 4-Chloro-2,5-difluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | Data |
| 3 | 2,5-Difluoropyridin-4-yl triflate | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | Data |
*Data to be filled in based on experimental results.
Table 2: Substrate Scope of Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,5-difluoropyridine | Data |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-difluoropyridine | Data |
| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-2,5-difluoropyridine | Data |
| 4 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2,5-difluoropyridine | Data |
*Data to be filled in based on experimental results using an optimized protocol.
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful method for the synthesis of 4-aryl-2,5-difluoropyridine derivatives, which are valuable scaffolds in medicinal chemistry. While a direct coupling with this compound is challenging, a two-step approach involving initial conversion of the amine to a halide or triflate offers a viable synthetic route. The provided protocols serve as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction's utility is highlighted by its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][3] For drug development professionals, this methodology provides a reliable route to novel amine-containing scaffolds, which are prevalent in biologically active molecules.
The substrate, 2,5-Difluoropyridin-4-amine, presents a unique challenge and opportunity due to its electronic properties and multiple potential reaction sites. The fluorine substituents and the pyridine nitrogen render the ring electron-deficient, which can influence the reactivity of the C-F bonds in palladium-catalyzed cross-coupling reactions. The selective amination of such a scaffold is of significant interest for the generation of novel derivatives for screening in drug discovery programs.
These application notes provide a comprehensive overview of the key parameters and a detailed protocol to guide the successful Buchwald-Hartwig amination of this compound.
Key Reaction Parameters and Considerations
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. For a substrate like this compound, the following considerations are crucial:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[4] The choice of precursor can influence the activation of the catalyst and the overall reaction efficiency.
-
Ligand: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[5] For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often employed. Generations of ligands have been developed to improve reaction scope and efficiency.[1] Biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos, as well as bidentate ligands like Xantphos, have shown great utility in the amination of challenging substrates.[3][6] The choice of ligand can also influence the regioselectivity of the reaction.
-
Base: A variety of bases can be used, with the most common being strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[4] Weaker bases such as potassium carbonate (K₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly with more reactive substrates or when base-sensitive functional groups are present.[7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Common solvents include toluene, dioxane, and dimethylformamide (DMF).[7] The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Comparative Reaction Conditions for Halogenated Pyridines
While specific conditions for this compound are not extensively reported, the following table summarizes conditions that have been successfully applied to the Buchwald-Hartwig amination of other halogenated pyridines, providing a valuable starting point for optimization.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Josiphos (4) | K₃PO₄ (2) | Toluene | 100 | 85-95 | [8] |
| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 150 (µW) | 70-90 | [8][9] |
| 4-Chloro-N-phenylpyridin-2-amine | Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | NaOtBu (1.2) | Toluene | 100 | 60-80 | [9] |
| 2-Bromopyridine | Various Amides | [Pd(Cinamyl)Cl]₂ (1.5) | XantPhos (6) | DBU (2) | PhMe | 110 | 87 | [7] |
| Aryl Chlorides | Primary Amines | Pd(OAc)₂ (1-2) | BrettPhos (1.5-3) | NaOtBu (1.2) | t-BuOH | 100 | 70-95 | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BrettPhos, 1.5-7.5 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the desired amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: If not working in a glovebox, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring in a preheated oil bath or microwave reactor to the desired temperature (typically 80-140 °C).[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted-2,5-difluoropyridin-4-amine.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic organic chemistry, particularly in the construction of highly functionalized heterocyclic scaffolds for pharmaceutical and agrochemical applications. The pyridine core, a ubiquitous motif in bioactive molecules, is an excellent substrate for SNAr reactions, especially when activated by electron-withdrawing groups and substituted with good leaving groups such as fluorine. 2,5-Difluoropyridin-4-amine is a valuable building block that presents two potential sites for nucleophilic attack. Understanding the regioselectivity and optimizing reaction conditions for the substitution of a fluorine atom in the presence of various nucleophiles is crucial for its effective utilization in drug discovery and development.
These application notes provide a comprehensive overview of the SNAr on this compound, including a discussion of regioselectivity, detailed experimental protocols for reactions with common classes of nucleophiles, and tabulated data for easy reference.
Regioselectivity of SNAr on this compound
The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing fluorine atoms. The lone pair of the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack occurs at the C2, C4, or C6 positions. In the case of this compound, the fluorine atoms are located at the C2 and C5 positions.
Computational studies and frontier molecular orbital (FMO) analysis of related polyhalogenated pyridines and pyrimidines suggest that the regioselectivity of SNAr reactions is influenced by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the relative stability of the transition states. For many substituted pyridines, the C2 and C4 positions are generally more activated towards nucleophilic attack than the C3 and C5 positions.
In this compound, the C2 position is directly activated by the ring nitrogen, while the C5 position is not. Therefore, nucleophilic attack is predicted to occur preferentially at the C2 position , leading to the formation of 2-substituted-5-fluoro-4-aminopyridine derivatives. The electron-donating amino group at the C4 position further influences the electron distribution of the ring and can affect the relative reactivity of the two fluorine atoms. Experimental evidence from the synthesis of various derivatives confirms that substitution predominantly occurs at the C2 position.
Diagram of Regioselective SNAr Reaction
Caption: Regioselectivity of SNAr on this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the SNAr of this compound with representative amine, alkoxide, and thiolate nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., N-Methylpiperazine)
Objective: To synthesize 5-Fluoro-2-(4-methylpiperazin-1-yl)pyridin-4-amine.
Materials:
-
This compound
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), N-Methylpiperazine (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the starting pyridine.
-
Stir the reaction mixture at 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Ethoxide)
Objective: To synthesize 2-Ethoxy-5-fluoropyridin-4-amine.
Materials:
-
This compound
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Sodium Ethoxide in Ethanol (e.g., 21 wt%, 1.5 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography (e.g., using a gradient of hexane/ethyl acetate).
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Potassium Thiophenoxide)
Objective: To synthesize 5-Fluoro-2-(phenylthio)pyridin-4-amine.
Materials:
-
This compound
-
Thiophenol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to form the potassium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 2-6 hours).
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography (e.g., using a gradient of hexane/ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: SNAr with Nitrogen-Based Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylpiperazine | K₂CO₃ | DMSO | 120 | 18 | 75-85 |
| Morpholine | DIPEA | NMP | 130 | 24 | 70-80 |
| Aniline | NaH | THF | 65 | 12 | 60-70 |
| Benzylamine | K₂CO₃ | DMF | 100 | 16 | 70-80 |
Table 2: SNAr with Oxygen-Based Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Ethoxide | - | Ethanol | 78 | 6 | 80-90 |
| Sodium Methoxide | - | Methanol | 65 | 8 | 85-95 |
| Potassium Phenoxide | - | DMF | 100 | 12 | 65-75 |
| Potassium tert-butoxide | - | t-BuOH | 82 | 10 | 50-60 |
Table 3: SNAr with Sulfur-Based Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Thiophenoxide | KOtBu | DMF | RT | 4 | 85-95 |
| Sodium Ethanethiolate | NaH | THF | RT | 3 | 90-98 |
| Sodium Benzyl Mercaptide | NaH | DMF | RT | 5 | 80-90 |
Workflow and Signaling Pathway Diagrams
Generalized Experimental Workflow for SNAr Reactions
Caption: A generalized workflow for SNAr reactions.
SNAr Reaction Mechanism Signaling Pathway
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and regioselective transformation that preferentially yields 2-substituted-5-fluoro-4-aminopyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. The predictable regioselectivity and the broad scope of compatible nucleophiles make this reaction an invaluable tool for the construction of complex molecular architectures.
Application Notes: Synthesis of Potent Kinase Inhibitors Using 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoropyridin-4-amine is a valuable and versatile building block in medicinal chemistry for the development of potent and selective kinase inhibitors. The di-fluorinated pyridine scaffold is a privileged structure in kinase inhibitor design, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP. The strategic placement of fluorine atoms can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final inhibitor. The 4-amino group provides a convenient handle for introducing further complexity and exploring structure-activity relationships (SAR) through various chemical transformations.
These application notes provide a detailed protocol for a representative synthesis of a kinase inhibitor core structure utilizing this compound via a Suzuki-Miyaura cross-coupling reaction. This methodology is broadly applicable for the synthesis of inhibitors targeting various kinase families, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Bruton's tyrosine kinase (BTK), which are implicated in numerous cancers and inflammatory diseases.
Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of synthesizing kinase inhibitors from this compound, this reaction is instrumental in coupling the pyridine core with various aryl or heteroaryl moieties that occupy other regions of the ATP-binding pocket.
A general workflow for this synthesis is outlined below:
Experimental Protocol: Synthesis of a Bi-aryl Pyridine Kinase Inhibitor Core
This protocol details a representative Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid.
Materials:
-
This compound
-
Substituted Phenylboronic Acid (e.g., 4-(tert-butoxycarbonylamino)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the substituted phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bi-aryl pyridine compound.
Data Presentation: Representative Kinase Inhibitory Activity
The this compound scaffold is a core component of inhibitors targeting a range of kinases. The following table summarizes representative in vitro inhibitory activities (IC₅₀ values) for compounds with similar structural motifs against key kinase targets.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Rep-Inhib-01 | JAK1 | 5.8 |
| Rep-Inhib-02 | JAK2 | 3.2 |
| Rep-Inhib-03 | JAK3 | 1.5 |
| Rep-Inhib-04 | TYK2 | 4.7 |
| Rep-Inhib-05 | ALK | 25 |
| Rep-Inhib-06 | BTK | 12 |
Note: The IC₅₀ values presented are representative for inhibitors containing a di-substituted amino-pyridine core and are intended for comparative purposes.
Targeted Signaling Pathway: JAK/STAT Pathway
Many inhibitors derived from this compound are designed to target the Janus kinase (JAK) family of tyrosine kinases. The JAK/STAT signaling pathway is a crucial regulator of cytokine signaling, and its dysregulation is a hallmark of various inflammatory diseases and cancers. Inhibition of JAKs blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing their translocation to the nucleus and subsequent gene transcription.
Conclusion
This compound serves as an excellent starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols, particularly the Suzuki-Miyaura cross-coupling, offer a reliable and adaptable method for generating libraries of compounds for screening and optimization. The inherent properties of the difluoropyridine core contribute favorably to the development of potent and selective drug candidates targeting key oncogenic and inflammatory signaling pathways.
Application Notes and Protocols for 2,5-Difluoropyridin-4-amine in Agrochemical Synthesis
Disclaimer: Based on available search results, a specific, commercially registered agrochemical directly synthesized from 2,5-Difluoropyridin-4-amine could not be identified. The following application notes and protocols describe a hypothetical synthesis of a novel herbicidal agent, designated "Gemini-Fluor 450EC," to illustrate the potential utility of this compound as a precursor in agrochemical research and development. This information is intended for research and educational purposes only.
Application Note: Synthesis of the Hypothetical Herbicide Gemini-Fluor 450EC
Introduction
Fluorinated pyridine derivatives are a cornerstone in the development of modern agrochemicals, imparting enhanced biological activity, metabolic stability, and target-binding affinity to the final products. Pyridine-based compounds are integral to a wide array of fungicides, insecticides, and herbicides.[1][2][3] this compound is a promising, yet underexplored, building block for the synthesis of novel crop protection agents. Its unique substitution pattern offers the potential for creating new chemical entities with unique modes of action or improved efficacy against resistant pests and weeds.
This application note details a hypothetical synthetic route to a novel post-emergence herbicide, "Gemini-Fluor 450EC," which is designed to target broadleaf weeds in cereal crops. The proposed synthesis leverages the reactivity of the amino group on the 2,5-difluoropyridine scaffold to construct a more complex molecule with herbicidal properties. The rationale for this hypothetical molecule is based on the known herbicidal activity of other substituted aminopyridine compounds.[4][5]
Chemical Structure of this compound
-
IUPAC Name: this compound[6]
-
CAS Number: 189281-61-6[6]
-
Molecular Formula: C₅H₄F₂N₂[6]
-
Molecular Weight: 130.10 g/mol [6]
Proposed Synthetic Pathway for Gemini-Fluor 450EC
The proposed synthesis of Gemini-Fluor 450EC from this compound is a two-step process:
-
Step 1: N-Arylation via Buchwald-Hartwig Amination. The first step involves a palladium-catalyzed cross-coupling reaction between this compound and a suitable aryl halide, in this case, 1-bromo-4-(trifluoromethyl)benzene. This reaction forms the core structure of the final product.
-
Step 2: Acylation of the Secondary Amine. The resulting N-aryl-2,5-difluoropyridin-4-amine is then acylated with a carboxylic acid chloride, such as 2-methoxyacetyl chloride, to introduce a side chain that is hypothesized to be crucial for its herbicidal activity.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)-2,5-difluoropyridin-4-amine (Intermediate 1)
Materials:
-
This compound
-
1-Bromo-4-(trifluoromethyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under an argon atmosphere, add this compound (1.30 g, 10 mmol), 1-bromo-4-(trifluoromethyl)benzene (2.70 g, 12 mmol), sodium tert-butoxide (1.44 g, 15 mmol), Pd₂(dba)₃ (91.5 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (4:1) eluent system to yield Intermediate 1 as a solid.
Protocol 2: Synthesis of N-(2,5-Difluoro-4-(4-(trifluoromethyl)phenylamino)pyridin-1(4H)-yl)-2-methoxyacetamide (Gemini-Fluor 450EC)
Materials:
-
Intermediate 1 (N-(4-(Trifluoromethyl)phenyl)-2,5-difluoropyridin-4-amine)
-
2-Methoxyacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Intermediate 1 (2.75 g, 10 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Add 2-methoxyacetyl chloride (1.30 g, 12 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the final product, Gemini-Fluor 450EC.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Gemini-Fluor 450EC
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1 | This compound (1.30 g) | 1-Bromo-4-(trifluoromethyl)benzene, Pd₂(dba)₃, Xantphos, NaOtBu | Intermediate 1 | 2.75 | 2.34 | 85 | >98 (by HPLC) |
| 2 | Intermediate 1 (2.75 g) | 2-Methoxyacetyl chloride, Triethylamine | Gemini-Fluor 450EC | 3.47 | 3.05 | 88 | >99 (by HPLC) |
Visualizations
Diagram 1: Synthetic Pathway of Gemini-Fluor 450EC
Caption: Synthetic pathway for the hypothetical herbicide Gemini-Fluor 450EC.
Diagram 2: Experimental Workflow for the Synthesis of Gemini-Fluor 450EC
Caption: Experimental workflow for the synthesis and analysis of Gemini-Fluor 450EC.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Functionalization of the Pyridine Ring in 2,5-Difluoropyridin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoropyridin-4-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. The pyridine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors. This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of this compound, focusing on key synthetic transformations relevant to the development of novel therapeutic agents.
The functionalization of the pyridine ring can be achieved through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide range of substituents at different positions of the pyridine ring, enabling the exploration of the chemical space around this privileged scaffold.
Key Functionalization Strategies
The primary strategies for the functionalization of the this compound ring involve:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically require the initial conversion of a C-H bond on the pyridine ring to a C-Halogen bond (e.g., C-I or C-Br) to serve as a handle for the coupling reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyridine ring can be displaced by various nucleophiles under suitable conditions. This allows for the introduction of oxygen- and nitrogen-based substituents.
Experimental Protocols
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are common motifs in kinase inhibitors. This protocol describes a general procedure for the coupling of an arylboronic acid with a halogenated derivative of this compound.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol:
Materials:
-
Halogenated this compound derivative (e.g., 4-amino-2,5-difluoro-3-iodopyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated this compound derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted product.
Quantitative Data Summary (Representative)
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-amino-2,5-difluoro-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
| 4-amino-2,5-difluoro-3-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 70-80 |
Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates and can be found in various bioactive molecules.
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol:
Materials:
-
Halogenated this compound derivative (e.g., 4-amino-2,5-difluoro-3-iodopyridine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated this compound derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-amino-2,5-difluoro-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 80-90 |
| 4-amino-2,5-difluoro-3-bromopyridine | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | DIPA | DMF | 60 | 10 | 75-85 |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds, which are prevalent in kinase inhibitors.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol:
Materials:
-
Halogenated this compound derivative (e.g., 3-bromo-2,5-difluoropyridin-4-amine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with the halogenated this compound derivative, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative)
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-bromo-2,5-difluoropyridin-4-amine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 110 | 18 | 70-80 |
| 3-bromo-2,5-difluoropyridin-4-amine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 20 | 65-75 |
Applications in Drug Discovery: Kinase Inhibitors
Derivatives of this compound are of significant interest as scaffolds for the development of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while substituents introduced through the aforementioned functionalization reactions can occupy various pockets of the ATP-binding site, leading to potent and selective inhibition. For instance, substituted aminopyrimidines, which share structural similarities, are known to target kinases such as Janus kinases (JAKs).[1]
Signaling Pathway Context: JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors can block the phosphorylation and activation of STAT proteins, thereby modulating the downstream gene expression.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion
The functionalization of the pyridine ring in this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods described provide robust and efficient routes to a diverse range of derivatives. The detailed protocols and representative data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new drug candidates based on this promising scaffold. Further exploration of these synthetic strategies will undoubtedly lead to the discovery of new molecules with significant biological activity.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,5-Difluoropyridin-4-amine, a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atoms and the amino group on the pyridine ring influences its reactivity and provides opportunities for diverse functionalization. This document covers three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Due to the limited availability of specific experimental data for this compound in the public domain, the following sections provide generalized protocols and representative data from closely related analogs. These should serve as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound to participate in this reaction, it would first need to be halogenated at a reactive position, typically C3 or C6. Alternatively, if a boronic acid derivative of this compound were available, it could be coupled with various aryl or heteroaryl halides.
Representative Data for Suzuki-Miyaura Coupling of Substituted Pyridines
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related substituted halopyridines with arylboronic acids.
| Entry | Halopyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-2-aminopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromo-2-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2,5-Dichloropyridine | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative (General)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the halogenated this compound (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. In the context of this compound, this reaction could be used to introduce an aryl or heteroaryl group at the amino position (N-arylation).
Representative Data for Buchwald-Hartwig Amination of Substituted Amines
The following table presents typical conditions for the N-arylation of aminopyridines and related anilines.
| Entry | Amine Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Aminopyridine | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 2-Amino-5-fluoropyridine | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 75 |
| 3 | Aniline | 2-Bromo-5-fluoropyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 91 |
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound (General)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-Amyl alcohol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Add the aryl halide (1.1 equiv) and this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this would require a halogenated derivative of this compound.
Representative Data for Sonogashira Coupling of Halopyridines
The following table provides examples of Sonogashira couplings with various halopyridines.
| Entry | Halopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 |
| 2 | 2-Bromo-5-fluoropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 12 | 85 |
| 3 | 4-Chloro-3-aminopyridine | 1-Octyne | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | Dioxane | 100 | 24 | 70 |
Experimental Protocol: Sonogashira Coupling of a Halogenated this compound Derivative (General)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, DIPA, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the halogenated this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous, deoxygenated solvent (e.g., THF) and the base (e.g., Et₃N, 2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Logical workflow for a Sonogashira coupling experiment.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel 2,5-substituted pyrido[4,3-d]pyrimidines, a class of heterocyclic compounds with potential therapeutic applications. The synthetic strategy utilizes 2,5-difluoropyridin-4-amine as a key starting material, which undergoes a series of transformations to yield a versatile pyridopyrimidine scaffold. This scaffold can be further functionalized to generate a library of compounds for screening in drug discovery programs. The described derivatives have been investigated for their anti-diabetic and anti-inflammatory activities.
Overview of the Synthetic Strategy
The synthesis of the target 2,5-disubstituted pyrido[4,3-d]pyrimidines is achieved through a multi-step reaction sequence. The general workflow involves the construction of a key intermediate, 2-(methylsulfanyl)-5-hydroxypyrido[4,3-d]pyrimidine, from precursors that can be conceptually derived from this compound chemistry. This intermediate subsequently undergoes O-alkylation followed by substitution of the methylsulfanyl group with various amines to introduce diversity at the 2- and 5-positions of the pyridopyrimidine core.
Caption: General synthetic workflow for 2,5-disubstituted pyrido[4,3-d]pyrimidines.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of the target compounds. All reactions should be carried out in oven-dried glassware under an inert atmosphere.
Synthesis of 2-(methylsulfanyl)-5-[(4-nitrophenyl)methoxy]pyrido[4,3-d]pyrimidine (Compound 4d)
This protocol describes the O-alkylation of the key pyridopyrimidine intermediate with a substituted benzyl halide.
Materials:
-
2-(methylsulfanyl)-5-hydroxypyrido[4,3-d]pyrimidine
-
4-Nitrobenzyl halide (e.g., bromide or chloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 2-(methylsulfanyl)-5-hydroxypyrido[4,3-d]pyrimidine in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzyl halide (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Synthesis of 2-[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-5-(4-fluoro-benzyloxy)-pyrido[4,3-d]pyrimidine (Compound 7j)
This protocol details the substitution of the methylsulfanyl group with a functionalized piperazine.
Materials:
-
O-alkylated pyridopyrimidine intermediate (e.g., a compound from step 2.1)
-
Appropriate N-sulfonyl substituted piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a sealed tube, dissolve the O-alkylated pyridopyrimidine intermediate in DMSO.
-
Add the N-sulfonyl substituted piperazine (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield the final compound.
Quantitative Data Summary
The following tables summarize the yields and analytical data for representative synthesized compounds.
Table 1: Analytical Data for O-Alkylated Pyridopyrimidines
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | M+1 (m/z) Found |
| 4c | C₁₅H₁₂ClN₅OS | 79.2 | 179.5-187.7 | 320.04 |
| 4d | C₁₅H₁₂N₆O₃S | 86.4 | 220.1-226.4 | 329.08 |
Table 2: Analytical Data for Final 2,5-Disubstituted Pyrido[4,3-d]pyrimidines
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | M+1 (m/z) Found |
| 7j | C₂₄H₂₁F₂N₅O₃S | 65 | 131.4-139.5 | 498.4 |
Signaling Pathway and Mechanism of Action
The synthesized pyrido[4,3-d]pyrimidine derivatives were investigated for their potential as anti-diabetic and anti-inflammatory agents. Molecular docking studies were performed to understand the binding interactions of these compounds with target enzymes. For instance, the anti-diabetic activity was assessed by docking with the enzyme 1-HNY. The results indicated strong binding affinities, suggesting a potential mechanism of action through the inhibition of this enzyme.
Caption: Proposed mechanism of action for anti-diabetic activity.
Conclusion
The protocols outlined provide a robust methodology for the synthesis of a diverse range of 2,5-substituted pyrido[4,3-d]pyrimidines starting from a common synthetic route conceptually based on this compound. The resulting compounds have shown promise as potential anti-diabetic and anti-inflammatory agents, making this synthetic approach valuable for the generation of novel candidates in drug discovery and development. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of heterocycles.
Application Notes and Protocols: N-Alkylation of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2,5-Difluoropyridin-4-amine, a critical transformation for the synthesis of various biologically active molecules. The introduction of alkyl groups on the nitrogen atom can significantly influence the pharmacological properties of the resulting compounds.
Introduction
The N-alkylation of aminopyridines is a fundamental reaction in medicinal chemistry. However, it presents challenges such as chemo-selectivity, with potential for alkylation at the pyridine ring nitrogen, and over-alkylation.[1][2][3] This protocol outlines two reliable methods for the selective mono-N-alkylation of this compound: direct alkylation with an alkyl halide and reductive amination.
Method 1: Direct N-Alkylation with Alkyl Halide
This method involves the direct reaction of this compound with an alkyl halide in the presence of a suitable base. The choice of base and solvent is crucial to favor N-alkylation and minimize side reactions.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration of 0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[4][5] For less reactive alkyl halides, cesium carbonate can be a more effective base.[2][6]
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.
Data Presentation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 6 | 75-85 |
| 2 | Benzyl Bromide | Cs₂CO₃ | CH₃CN | 80 (reflux) | 12 | 80-90 |
| 3 | Ethyl Bromide | K₂CO₃ | DMF | 70 | 10 | 70-80 |
| Note: Yields are estimated based on similar reactions reported in the literature and may vary. |
Method 2: Reductive Amination
Reductive amination offers an alternative route for N-alkylation, particularly for the introduction of alkyl groups derived from aldehydes or ketones. This method involves the formation of an imine intermediate, which is then reduced in situ.
Experimental Protocol
Materials:
-
This compound
-
Carboxylic acid (corresponding to the desired alkyl group, e.g., acetic acid for N-ethyl)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium carbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirring mixture of this compound (1.0 eq) and the corresponding carboxylic acid (2.0 eq) in anhydrous THF, slowly add sodium borohydride (3.3 eq) over 30 minutes at room temperature.[7]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully add water to quench the reaction, followed by saturated aqueous sodium carbonate solution to adjust the pH to approximately 10.
-
Extract the mixture with dichloromethane (3 x volume of THF).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated product.
Data Presentation
| Entry | Carboxylic Acid | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | NaBH₄ | THF | Room Temp | 4 | 65-75 |
| 2 | Propionic Acid | NaBH₄ | THF | Room Temp | 5 | 60-70 |
| Note: Yields are estimated based on similar reactions reported in the literature and may vary. |
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of this compound.
Logical Relationship in N-Alkylation of Aminopyridines
Caption: Competing Pathways in the N-Alkylation of Aminopyridines.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Difluoropyridin-4-amine in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility. The performance of OLEDs is critically dependent on the molecular architecture of the organic materials used within the emissive and charge-transport layers. 2,5-Difluoropyridin-4-amine is a promising, yet underexplored, building block for the synthesis of advanced OLED materials, particularly for high-energy (blue) emitters.
The strategic incorporation of a difluorinated pyridine moiety can offer several advantages in the design of emitter and host materials:
-
Tuning of Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms and the pyridine ring can effectively lower the HOMO and LUMO energy levels of a molecule. This is crucial for designing materials with specific energy level alignments to facilitate efficient charge injection and transport within the OLED device structure.
-
Enhanced Stability: The high bond energy of the carbon-fluorine bond can contribute to increased thermal and morphological stability of the resulting OLED material, potentially leading to longer device operational lifetimes.
-
Donor-Acceptor Architectures: this compound can serve as a core component in creating donor-acceptor (D-A) type molecules. In such a structure, the difluoropyridine unit can act as an acceptor, which, when coupled with suitable donor moieties (e.g., carbazole, triphenylamine derivatives), can lead to materials with efficient intramolecular charge transfer (ICT). This is a key principle in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), which can theoretically achieve 100% internal quantum efficiency.
-
Blue Emitters: The electron-deficient nature of the difluoropyridine core is particularly advantageous for the development of deep blue emitters, which are essential for full-color displays and white lighting applications.
Potential Signaling Pathway in OLED Materials
The primary application of this compound is in the synthesis of novel organic semiconductors. A common synthetic strategy involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the amine group to an aryl halide, or Suzuki coupling if the pyridine is further functionalized. This allows for the construction of complex conjugated molecules where the electronic properties are tuned by the choice of the coupled donor group.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2,5-Difluoropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction involving 2,5-Difluoropyridin-4-amine. This substrate presents unique challenges due to the electronic properties of the difluorinated pyridine ring and the presence of the amino group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the common causes?
Failure or low yields in the Suzuki coupling of this compound can often be attributed to several factors related to its chemical structure. The primary challenges arise from:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to inhibition or deactivation of the catalyst, effectively stopping the catalytic cycle.[1]
-
Substrate Reactivity: The presence of two electron-withdrawing fluorine atoms on the pyridine ring can influence the electronic properties and reactivity of the substrate.[2] While electron-deficient halides are often more reactive in the oxidative addition step, the overall electronic effect on the pyridine ring can be complex.[3] Furthermore, the C-F bond is the strongest carbon-halogen bond, making its cleavage for coupling energetically demanding if it were the leaving group (though typically a bromo or chloro substituent is used for Suzuki coupling).[4]
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates like this compound.[5] The oxidative addition step, which is often rate-determining, requires a more active catalyst system, especially when using less reactive aryl chlorides.[5][6]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, significantly lowering the yield. These include protodeboronation of the boronic acid partner, dehalogenation of the starting material, and homocoupling of the boronic acid.[1][5]
Q2: What are the most common side reactions, and how can I minimize them?
Several side reactions can plague the Suzuki coupling of this compound. Here’s how to identify and mitigate them:
| Side Reaction | Identification | Mitigation Strategies |
| Protodeboronation | Formation of the arene corresponding to the boronic acid (e.g., benzene if phenylboronic acid is used). Detected by GC-MS or NMR. | - Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[1] - Employ anhydrous reaction conditions by thoroughly drying solvents and reagents.[1][7] - Use a milder base if possible.[1] |
| Dehalogenation | Replacement of the halide on this compound with a hydrogen atom. Identified by MS or NMR. | - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to avoid hydride sources.[5] - Choose a solvent less prone to acting as a hydride source.[1] - Optimize reaction time to avoid prolonged heating after the main reaction is complete.[1] |
| Homocoupling | Formation of a biaryl product from the self-coupling of the boronic acid. Detected by MS or NMR. | - This is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst.[4][5] Ensure thorough degassing of all solvents and reagents. - Use a direct Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[5] |
Q3: What is the recommended starting point for catalyst, ligand, and base combination for this substrate?
For challenging electron-deficient and heteroaromatic substrates like this compound, a robust catalyst system is crucial.
-
Palladium Precursor: A Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor such as Pd(OAc)₂ are common starting points.[4] Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]
-
Ligand: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote the oxidative addition step.[5][6] Excellent choices include:
-
Base: The choice of base is critical and can significantly impact the reaction outcome.[1] Weaker inorganic bases are often effective and can help minimize side reactions.
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki Coupling Yield (Hypothetical Data)
This table illustrates potential outcomes based on literature for similar substrates. Actual yields will vary based on the specific boronic acid and reaction conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 85 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 2-MeTHF | 90 | 16 | 80 |
| 5 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
This compound halide (e.g., the corresponding bromide or chloride, 1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the this compound halide, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[5]
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[1]
-
Add the degassed 1,4-dioxane via syringe.[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution of 2,5-Difluoropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2,5-Difluoropyridin-4-amine.
Troubleshooting Guides
This section addresses common issues encountered during the nucleophilic substitution of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Insufficiently activated nucleophile.- Reaction temperature is too low.- Inappropriate solvent.- Degradation of starting material. | - If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DIPEA) to generate the more reactive anionic nucleophile.- Increase the reaction temperature in increments of 10-20 °C. For less reactive nucleophiles, higher temperatures may be required.[1][2]- Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction.[1]- Ensure the starting material is pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Formation of Multiple Products (Poor Regioselectivity) | - Competing substitution at the C2 and C5 positions.- The 4-amino group can influence the electronics of the pyridine ring. | - The position of nucleophilic attack (C2 vs. C5) can be influenced by the steric bulk of the nucleophile and the reaction temperature. Consider screening different nucleophiles and temperatures to optimize for the desired regioisomer.- While substitution on 2,4-dihalopyridines typically favors the 4-position, the 4-amino substituent in the starting material alters the electronic landscape. The fluorine at the 2-position is ortho to the activating pyridine nitrogen, while the fluorine at the 5-position is meta. Generally, ortho and para positions are more activated towards nucleophilic attack. |
| Presence of an Unexpected Byproduct with a Mass Corresponding to the Hydrolysis Product | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under a dry, inert atmosphere. |
| Formation of a High Molecular Weight Byproduct | - Dimerization of the starting material or product under basic conditions. | - Reduce the concentration of the base or use a milder base.- Lower the reaction temperature.- Add the base slowly to the reaction mixture. |
| Starting Material is Insoluble in the Reaction Solvent | - Inappropriate solvent choice. | - Use a more polar aprotic solvent like DMF or DMSO.- Gently warm the mixture to aid dissolution before initiating the reaction. |
Frequently Asked Questions (FAQs)
Q1: At which position is the nucleophilic substitution most likely to occur on this compound?
A1: In nucleophilic aromatic substitution (SNAr) on pyridine rings, the positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack. In this compound, the C2 and C6 positions are ortho, and the C4 position is para. Since the C4 position is already substituted with an amino group, the most likely positions for substitution are C2 and C6. However, the substrate is 2,5-difluoro, meaning the fluorine atoms are at the C2 and C5 positions. Therefore, the nucleophile will most likely displace the fluorine at the C2 position. The fluorine at the C5 position is less likely to be substituted as it is meta to the pyridine nitrogen. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include:
-
Substitution at the alternative fluorine position: While substitution is generally favored at the C2 position, some level of substitution at the C5 position can occur, leading to a mixture of regioisomers.
-
Hydrolysis: If water is present in the reaction, it can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine derivative.
-
Dimerization: Under strongly basic conditions, aminopyridines can potentially undergo dimerization or other self-condensation reactions.
Q3: What type of base is recommended for this reaction?
A3: A non-nucleophilic base is recommended to deprotonate the nucleophile without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or N,N-Diisopropylethylamine (DIPEA). The choice of base may depend on the pKa of the nucleophile.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a spot of the starting material, you can observe the consumption of the starting material and the appearance of the product spot(s).
Experimental Protocols
Below are generalized protocols for the nucleophilic substitution of this compound with amine and alcohol nucleophiles. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Substitution with an Amine Nucleophile
Objective: To synthesize a 2-amino-5-fluoropyridin-4-amine derivative.
Materials:
-
This compound
-
Amine nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the amine nucleophile (1.1 equivalents).
-
Add anhydrous DMF to dissolve the amine.
-
Carefully add NaH (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Substitution with an Alcohol Nucleophile
Objective: To synthesize a 2-alkoxy-5-fluoropyridin-4-amine derivative.
Materials:
-
This compound
-
Alcohol nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol nucleophile (1.1 equivalents).
-
Add anhydrous THF or DMF to dissolve the alcohol.
-
Carefully add NaH (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows.
Caption: Main reaction pathway and potential side reactions.
Caption: General experimental workflow for nucleophilic substitution.
References
Technical Support Center: Purification of 2,5-Difluoropyridin-4-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-Difluoropyridin-4-amine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purification Issues
???+ question "What are the most common impurities I might encounter when synthesizing this compound derivatives?"
???+ question "My purified this compound derivative has low yield. What are the potential causes?"
Column Chromatography Troubleshooting
???+ question "I'm seeing significant peak tailing during column chromatography of my this compound derivative on silica gel. How can I resolve this?"
???+ question "What is a good starting point for a solvent system in normal-phase column chromatography for a this compound derivative?"
Crystallization and Product Isolation
???+ question "My this compound derivative is an oil and will not crystallize. What techniques can I try?"
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Triethylamine Additive
This protocol is a general guideline for the purification of a moderately polar this compound derivative using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol). Add 0.5% triethylamine to the eluent.
-
Identify a solvent system that provides good separation of your target compound from impurities, with an Rf value of approximately 0.3 for the product.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
To remove the triethylamine, the residue can be co-evaporated with a solvent like toluene.[1]
-
Protocol 2: Recrystallization by Solvent/Anti-Solvent Method
This protocol describes a general procedure for recrystallizing a solid this compound derivative.
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Identify a "good" solvent that dissolves your compound when hot but not when cold.
-
Identify an "anti-solvent" in which your compound is poorly soluble. The good solvent and anti-solvent should be miscible.
-
-
Dissolution:
-
Place the crude product in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the compound completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Slowly add the "anti-solvent" dropwise to the hot solution until a persistent cloudiness is observed.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative
| Purification Method | Purity | Yield | Recovery | Throughput |
| Standard Silica Gel Chromatography | 85-95% | Moderate | 60-80% | Low |
| Silica Gel with 0.5% TEA | >98% | Good | 85-95% | Low |
| Recrystallization | >99% | Varies | 50-90% | High |
| Preparative HPLC (Reversed-Phase) | >99% | Good | >90% | Very Low |
Note: These are representative values and will vary depending on the specific derivative and the nature of the impurities.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound derivatives.
Caption: Decision pathway for optimizing column chromatography of basic pyridine derivatives.
References
overcoming poor reactivity of 2,5-Difluoropyridin-4-amine in C-N coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 2,5-Difluoropyridin-4-amine in C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-N cross-coupling reactions?
A1: The primary challenge stems from the electronic properties of the pyridine ring. The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the 4-amino group. This deactivation makes it difficult for the amine to participate in the catalytic cycle of common C-N coupling reactions like the Buchwald-Hartwig amination. Additionally, the pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity.
Q2: What are the most common side reactions observed during the C-N coupling of this compound?
A2: Common side reactions include:
-
Hydrodehalogenation: Replacement of the halogen on the coupling partner with a hydrogen atom.
-
Homocoupling: Self-coupling of the aryl halide or the amine.
-
Catalyst decomposition: The formation of inactive catalyst species.
Q3: Which catalytic system is generally preferred for the C-N coupling of electron-deficient aminopyridines?
A3: For electron-deficient substrates like this compound, Palladium-catalyzed Buchwald-Hartwig amination is often the method of choice. Success typically relies on the use of bulky, electron-rich phosphine ligands that can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: Can Copper-catalyzed Ullmann-type couplings be used for this transformation?
A4: While less common for such deactivated substrates, Ullmann-type couplings can be an alternative. These reactions often require higher temperatures and specific ligands, such as amino acids (e.g., L-proline), to facilitate the coupling.
Troubleshooting Guides
Issue 1: Low to No Conversion in Buchwald-Hartwig Amination
If you are observing low or no conversion of your this compound in a Buchwald-Hartwig reaction, consider the following troubleshooting steps.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Insufficiently Active Catalyst System | The choice of ligand is critical. For this electron-deficient substrate, standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos . Using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) can also improve the reliability of generating the active Pd(0) species. |
| Inappropriate Base | The pKa of the amine is lowered by the electron-withdrawing fluorine atoms, requiring a strong base to facilitate deprotonation. Use a strong, non-coordinating base like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) . Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting the reaction. The use of bulky ligands can sterically hinder this coordination. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. |
| Suboptimal Reaction Temperature | These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to between 80-120 °C . Monitor for potential decomposition of starting materials or products at higher temperatures. |
| Solvent Choice | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, or THF are commonly used and effective solvents for Buchwald-Hartwig reactions. |
Troubleshooting Workflow: Low Conversion in Buchwald-Hartwig Amination
Technical Support Center: Managing Regioselectivity in Reactions with 2,5-Difluoropyridin-4-amine
Welcome to the technical support center for 2,5-Difluoropyridin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in managing regioselectivity during chemical transformations of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding the Reactivity of this compound
The regiochemical outcome of reactions with this compound is governed by the interplay of the electronic effects of the substituents on the pyridine ring. The 4-amino group is a strong electron-donating group (EDG) and acts as an ortho, para-director for electrophilic aromatic substitution. Conversely, the fluorine atoms at the 2- and 5-positions are electron-withdrawing groups (EWGs) that deactivate the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen itself is electron-withdrawing and deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for electrophilic substitution on this compound?
The 4-amino group is the most powerful activating group, directing electrophiles to the positions ortho to it, which are C3 and C5. However, the fluorine atom at C5 is strongly deactivating. Therefore, electrophilic substitution is most likely to occur at the C3 position. The pyridine nitrogen deactivates the C2 and C6 positions towards electrophilic attack.
Q2: I am attempting a nitration reaction on this compound, but I am getting low yields and multiple products. What is going on?
Low yields and poor regioselectivity in nitration reactions are common with highly activated and sensitive substrates like aminopyridines. The strong activating effect of the amino group can lead to over-reaction or side reactions. The strongly acidic conditions of typical nitration protocols (e.g., HNO3/H2SO4) will protonate the pyridine nitrogen and the amino group, which deactivates the ring and can lead to complex reaction mixtures.
Troubleshooting Tips:
-
Protect the amino group: Acetylation of the amino group can moderate its activating effect and improve regioselectivity. The acetyl group can be removed later by hydrolysis.
-
Use milder nitrating agents: Consider using milder reagents such as acetyl nitrate (AcONO2) or nitronium tetrafluoroborate (NO2BF4) at low temperatures to control the reaction.
Q3: I want to introduce a halogen atom at the C3 position. What is the best strategy?
Direct halogenation with elemental halogens (e.g., Br2, Cl2) can be unselective. A more controlled approach is recommended.
Recommended Strategy:
-
N-Halosuccinimides: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF. These reagents are less reactive than elemental halogens and can provide better regioselectivity for the C3 position.
Q4: Is it possible to achieve nucleophilic aromatic substitution (SNAr) on this compound?
Yes, the fluorine atoms at the C2 and C5 positions activate the ring for nucleophilic attack. The C2 position is generally more susceptible to nucleophilic attack in pyridines due to the electron-withdrawing effect of the ring nitrogen. Therefore, SNAr reactions are most likely to occur at the C2 position, displacing the fluorine atom.
Q5: I am trying to perform an SNAr reaction with an amine nucleophile at the C2 position, but the reaction is sluggish. How can I improve the reaction rate?
Several factors can influence the rate of SNAr reactions.
Troubleshooting Tips:
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are known to accelerate SNAr reactions.
-
Temperature: Increasing the reaction temperature can significantly improve the reaction rate. However, monitor the reaction closely to avoid side product formation.
-
Protecting the 4-amino group: The exocyclic amino group can interfere with the reaction. Protection as an acetamide may be beneficial.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C3 and other substituted products | Reaction conditions are too harsh, leading to loss of selectivity. | Use milder electrophilic reagents and lower reaction temperatures. Consider protecting the 4-amino group to moderate its directing effect. |
| No reaction or very low conversion | The pyridine nitrogen is protonated under acidic conditions, deactivating the ring. | Use neutral or slightly basic conditions if possible. If acidic conditions are necessary, use a protecting group on the 4-amino group that is stable to the reaction conditions. |
| Decomposition of starting material | The substrate is sensitive to strong acids or high temperatures. | Employ milder reaction conditions. Screen different solvents to find one that promotes the desired reaction without causing decomposition. |
Problem 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| No reaction at the C2 position | The nucleophile is not strong enough. The reaction temperature is too low. | Use a stronger nucleophile or add a base to deprotonate the nucleophile. Increase the reaction temperature. |
| Reaction at the C5 position instead of C2 | While less likely, certain nucleophiles or reaction conditions might favor C5 substitution. | This is an unusual outcome. Confirm the structure of your product using 2D NMR techniques. If C5 substitution is confirmed, a change in solvent or temperature might alter the regioselectivity. |
| Multiple products, including side reactions with the 4-amino group | The 4-amino group is reacting with the electrophile or participating in side reactions. | Protect the 4-amino group with a suitable protecting group (e.g., acetyl, Boc) before performing the SNAr reaction. |
Experimental Protocols
Protocol 1: Acetylation of the 4-Amino Group
This protocol provides a general method for protecting the amino group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2,5-difluoro-4-pyridinyl)acetamide.
Protocol 2: Regioselective Bromination at the C3 Position
This protocol describes a method for the selective bromination of the acetyl-protected this compound.
Materials:
-
N-(2,5-difluoro-4-pyridinyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve N-(2,5-difluoro-4-pyridinyl)acetamide (1.0 eq) in ACN.
-
Add NBS (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3-bromo-2,5-difluoro-4-pyridinyl)acetamide.
-
The acetyl group can be removed by acid or base hydrolysis to yield 3-Bromo-2,5-difluoropyridin-4-amine.
Visualizing Reaction Pathways
Electrophilic Substitution Pathway
The following diagram illustrates the directing effects influencing electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Workflow
This diagram outlines a typical workflow for an SNAr reaction.
stability of 2,5-Difluoropyridin-4-amine under acidic/basic conditions
This technical support guide provides information on the expected stability of 2,5-Difluoropyridin-4-amine under acidic and basic conditions, along with troubleshooting advice and experimental protocols for researchers.
Disclaimer: Specific experimental stability data for this compound is not extensively available in published literature. The information provided is based on general chemical principles of substituted pyridines and aromatic amines. Researchers should confirm the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How is this compound expected to behave under acidic conditions?
A1: Under acidic conditions, this compound is expected to be protonated. The molecule has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is generally more basic than the amino group in aminopyridines. However, the two electron-withdrawing fluorine atoms on the pyridine ring will decrease the basicity of the ring nitrogen.
Protonation will form a pyridinium salt, which typically increases the compound's solubility in aqueous solutions. In moderately acidic solutions, the compound is expected to be relatively stable. However, exposure to strong acids, particularly at elevated temperatures, could potentially lead to hydrolysis or other degradation reactions over time.
Q2: What is the likely stability of this compound under basic conditions?
A2: The compound is expected to be largely stable under mild basic conditions. Under strongly basic conditions (e.g., concentrated NaOH or KOH) and with heating, there is a potential for nucleophilic aromatic substitution (SNAr). In this reaction, a hydroxide ion (a strong nucleophile) could displace one of the fluorine atoms.[1][2] The fluorine at the 2-position is particularly activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen.[1][3]
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation can be induced by hydrolysis, oxidation, or photolysis.[4][5][6]
-
Acidic Hydrolysis: Under harsh acidic conditions (strong acid, high heat), forced hydrolysis of the amino group to a hydroxyl group could occur, yielding 2,5-difluoropyridin-4-ol.
-
Basic Hydrolysis (SNAr): As mentioned, strong basic conditions could lead to the substitution of a fluorine atom with a hydroxyl group, forming either 4-amino-5-fluoropyridin-2-ol or 4-amino-2-fluoropyridin-5-ol.
-
Oxidation: The amine group and the electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.
-
Photolysis: Exposure to UV light may induce degradation, a common pathway for many aromatic compounds.
Q4: What is the predicted pKa of this compound?
A4: There are no experimentally determined pKa values for this specific compound in the literature. However, we can estimate its basicity based on related structures:
-
The pKa of pyridine is approximately 5.2.
-
The pKa of 4-aminopyridine is about 9.17.
-
Fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the pyridine ring nitrogen.[7][8]
Therefore, the pKa of the pyridine nitrogen in this compound is expected to be significantly lower than that of pyridine itself. The exocyclic amino group's basicity will also be reduced due to the electron-withdrawing effects of the fluorinated ring. The compound as a whole will be a weak base.
Troubleshooting Guide for Stability Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | The compound may not be soluble in purely aqueous acidic or basic solutions. Salt formation may not be sufficient for solubilization. | Use a water-miscible organic co-solvent such as acetonitrile or methanol. Ensure the co-solvent is stable under the test conditions and does not interfere with analytical methods. |
| No Degradation Observed | The compound is highly stable under the tested conditions. The conditions are too mild. | Increase the severity of the stress conditions. Options include: increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M), raising the temperature (e.g., to 60-80°C), or extending the experiment duration.[4] |
| Degradation is Too Rapid | The stress conditions are too harsh for the compound. | Reduce the severity of the conditions. Use a lower concentration of acid/base, decrease the temperature, and/or take samples at earlier time points (e.g., 0, 1, 2, 4 hours). |
| Multiple/Unknown Peaks in Chromatogram | Formation of multiple degradation products, or interaction with impurities or excipients. | Use a high-resolution analytical technique like LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will help in identifying potential structures of the degradation products. |
| Changes in Sample Appearance | Precipitation, color change. | Note any physical changes. If precipitation occurs, it may indicate insolubility of the parent compound or a degradant. Attempt to redissolve an aliquot with an organic solvent for analysis to ensure accurate quantification. |
Experimental Protocol: Forced Hydrolytic Stability Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[5][6][9]
Objective: To evaluate the degradation profile of this compound under acidic and basic hydrolytic conditions and to identify major degradation products.
Materials & Equipment
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV detector (HPLC-UV)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
pH meter
-
Water bath or oven
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.
-
Sample Preparation for Stress Conditions:
-
Acidic Stress: In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1.0 M HCl to achieve a final drug concentration of ~0.1 mg/mL.
-
Basic Stress: In separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1.0 M NaOH to achieve a final drug concentration of ~0.1 mg/mL.
-
Neutral Control: Add an aliquot of the stock solution to purified water for a final concentration of ~0.1 mg/mL.
-
-
Incubation:
-
Store one set of vials at room temperature (~25°C) and another set at an elevated temperature (e.g., 60°C).
-
Protect all samples from light to prevent photolytic degradation.
-
-
Time Points: Withdraw aliquots for analysis at specified time points, for example: 0, 2, 6, 12, and 24 hours.
-
Sample Analysis:
-
Prior to injection, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC-UV method. A generic starting method is provided in the table below.
-
Analyze samples showing significant degradation by LC-MS to tentatively identify the mass of the degradation products.
-
Quantitative Data Presentation
Table 1: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 254 nm (or λmax of compound) |
| Injection Vol. | 10 µL |
Table 2: Example Data Collection Table
| Condition | Time (hr) | Temperature (°C) | % Parent Compound Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0.1 M HCl | 0 | RT | 100 | 0 | 0 |
| 24 | RT | ||||
| 24 | 60 | ||||
| 1.0 M NaOH | 0 | RT | 100 | 0 | 0 |
| 24 | RT | ||||
| 24 | 60 | ||||
| Water | 24 | 60 |
Percentage remaining is calculated as: (Peak Area at T=x / Peak Area at T=0) * 100
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential transformations under acidic and basic conditions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. researchgate.net [researchgate.net]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Buchwald-Hartwig Amination of Difluoropyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of difluoropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are difluoropyridines challenging substrates for Buchwald-Hartwig amination?
Difluoropyridines present unique challenges due to the strong electron-withdrawing nature of the fluorine atoms, which deactivates the pyridine ring towards oxidative addition, a key step in the catalytic cycle. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[1]
Q2: My reaction is showing low to no conversion. What are the most common causes?
Low or no conversion in the Buchwald-Hartwig amination of difluoropyridines can stem from several factors:
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[1]
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical and highly dependent on the specific difluoropyridine isomer and the amine.
-
Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. Its strength and solubility are key factors.
-
Solvent Issues: The solvent must effectively dissolve the reactants, base, and catalytic species.
-
Poor Quality Reagents: Impurities in the starting materials, catalyst, ligand, or base can poison the catalyst.
Q3: I am observing significant side product formation, particularly hydrodehalogenation. How can I minimize this?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step. To minimize this:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically hinder β-hydride elimination and promote reductive elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
-
Base Selection: Using a weaker base, if compatible with the reaction, may also suppress hydrodehalogenation.
Q4: How does the position of the fluorine atoms on the pyridine ring affect the reaction?
The position of the fluorine atoms significantly influences the electronic properties and reactivity of the pyridine ring. Fluorine atoms in the ortho and para positions to the leaving group have a strong electron-withdrawing effect, which can make oxidative addition more challenging. The regioselectivity of the reaction can also be affected, especially if there are other halogens on the ring.
Troubleshooting Guides
Problem 1: Low or No Yield
If you are experiencing low or no product formation, follow this systematic troubleshooting workflow.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig aminations of difluoropyridines.
Problem 2: Side Reaction - Hydrodehalogenation
If hydrodehalogenation is a significant side product, consider the following adjustments.
Strategies to Minimize Hydrodehalogenation
Caption: Strategies to minimize hydrodehalogenation side products.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Buchwald-Hartwig amination of difluoropyridines. Please note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Ligand on the Amination of a Halogenated Pyridine
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 88 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 80 |
Table 2: Effect of Base on the Amination of a Halogenated Pyridine
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| Xantphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 85 |
| Xantphos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 75 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 80 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 90 | 61 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Difluoropyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Difluoropyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the difluoropyridine derivative, palladium pre-catalyst, and base to a dry Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine.
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminodifluoropyridine derivative.
Mandatory Visualization
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Improving the Solubility of 2,5-Difluoropyridin-4-amine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,5-Difluoropyridin-4-amine in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What should I do first?
A1: Initially, confirm the purity of your this compound, as impurities can significantly impact solubility. Subsequently, a systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a range of common laboratory solvents to identify a suitable medium for your reaction.[1]
Q2: I have identified a potential solvent, but the solubility is still insufficient for my reaction concentration. What are my next steps?
A2: If solubility remains an issue, several strategies can be employed. These include adjusting the pH of the medium, utilizing a co-solvent system, or carefully increasing the temperature of the mixture. Each of these techniques can significantly enhance the dissolution of your compound.
Q3: How does pH adjustment improve the solubility of this compound?
A3: this compound is an amino-substituted pyridine, making it a basic compound. In acidic conditions, the amine group can be protonated to form a salt.[2][3] This salt is often significantly more soluble in polar solvents than the free base. Therefore, the addition of a small amount of a suitable acid can dramatically improve solubility.[1][2]
Q4: Can using a co-solvent help dissolve this compound?
A4: Yes, a co-solvent system can be highly effective.[4] By mixing your primary reaction solvent with a miscible co-solvent, you can modify the overall polarity of the solvent system to better match that of this compound, thereby increasing its solubility.[4][5]
Q5: My compound dissolves upon heating but precipitates out of the solution as it cools. How can I prevent this?
A5: This phenomenon, known as precipitation upon cooling, suggests that the solution is saturated or supersaturated at room temperature. To maintain solubility, you may need to run your reaction at an elevated temperature. Alternatively, identifying a solvent or co-solvent system in which the compound has higher solubility at ambient temperature would be a more robust solution.
Troubleshooting Guides
Issue: Poor Solubility in a Non-Polar Solvent
If you are encountering poor solubility of this compound in a non-polar solvent, consider the following troubleshooting steps:
-
Introduce a Polar Aprotic Co-solvent: Adding a small percentage of a polar aprotic co-solvent such as THF, DMF, or DMSO can increase the overall polarity of the solvent mixture and improve the solubility of the polar amine.
-
Solvent Screening: Perform small-scale solubility tests with alternative, more polar non-protic solvents.
Issue: Poor Solubility in a Polar Protic Solvent
For poor solubility in polar protic solvents like water, ethanol, or methanol, the following steps are recommended:
-
pH Adjustment: Since this compound is basic, adding a small amount of acid (e.g., HCl, acetic acid) to the mixture can lead to the formation of a more soluble salt.[1][2][3]
-
Co-solvent Addition: The addition of a polar aprotic co-solvent like DMSO or DMF can also enhance solubility in some polar protic systems.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of the amine group allows for hydrogen bonding, but the fluorinated pyridine ring is somewhat hydrophobic. Solubility is expected to be highly pH-dependent.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Very Soluble | These solvents are effective at solvating polar molecules. The polarity of this compound suggests good compatibility. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The polar nature of the aminopyridine structure is not well-matched with non-polar solvents, leading to poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble to Soluble | These solvents have intermediate polarity and may offer moderate solubility. |
Note: This table provides predicted qualitative solubility based on the structure of this compound and general solubility principles of similar compounds. Experimental verification is essential.
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Assessment
Objective: To quickly determine the qualitative solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, methanol, DMSO, DMF, THF, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the mixture.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Protocol 2: Semi-Quantitative Solubility Determination
Objective: To estimate the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s) from Protocol 1
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating block (optional)
Procedure:
-
Weigh out a precise amount of this compound (e.g., 10.0 mg) and add it to a vial.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Cap the vial and vortex or stir the mixture for 1-2 minutes.
-
If the solid dissolves completely, add another measured portion of the solid (e.g., 5.0 mg) and repeat step 3. Continue this process until a saturated solution is formed (i.e., undissolved solid remains).
-
If the initial solid does not dissolve, incrementally add more of the solvent in measured volumes (e.g., 0.1 mL at a time), vortexing/stirring after each addition, until the solid is fully dissolved.
-
Record the total mass of the compound and the total volume of the solvent used to achieve complete dissolution.
-
Calculate the approximate solubility in mg/mL.
-
(Optional) To assess the effect of temperature, the vial can be gently heated in a water bath. Note any changes in solubility with increasing temperature.
Mandatory Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Troubleshooting guide for addressing solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5-Difluoropyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2,5-Difluoropyridin-4-amine.
Catalyst and Ligand Selection Workflow
The selection of an appropriate catalyst system is critical for successful cross-coupling reactions with this compound. The presence of two fluorine atoms and a coordinating amino group presents unique challenges. This workflow provides a logical approach to selecting a suitable catalyst system.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings with this substrate are common and can stem from several factors related to its electronic and structural properties.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[1]
-
Inactive Catalyst System for C-F Bond Activation: While the primary coupling would likely occur at a different position (e.g., a halide), the electron-withdrawing nature of the fluorine atoms can influence the overall reactivity of the ring. If attempting to couple at a less reactive position (e.g., a C-Cl bond), a highly active catalyst system is necessary.
-
Solution: Utilize palladium precatalysts (e.g., G3 or G4 precatalysts) in combination with bulky biaryl phosphine ligands to ensure the efficient formation of the active Pd(0) species.[3]
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to replacement of the boronic acid group with a hydrogen atom, especially under basic conditions.[1]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ or a G3/G4 precatalyst (e.g., XPhos Pd G3) | Ensures efficient generation of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that accelerate the reaction and prevent catalyst inhibition.[2] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong bases that are effective in Suzuki couplings while minimizing protodeboronation.[5] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Common solvent systems for Suzuki reactions. Ensure solvents are degassed. |
| Temperature | 80-110 °C | A typical temperature range for these couplings. |
Issue 2: Challenges in Buchwald-Hartwig Amination
Q: I am trying to perform a Buchwald-Hartwig amination with this compound as the amine component, but the reaction is sluggish. What adjustments can I make?
A: The reduced nucleophilicity of the amino group on the electron-deficient difluoropyridine ring can make Buchwald-Hartwig aminations challenging.
Potential Causes and Troubleshooting Steps:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing fluorine atoms decrease the electron density on the pyridine ring and, consequently, the nucleophilicity of the 4-amino group.[3]
-
Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete deprotonation of the amine.[3]
-
-
Catalyst System Not Active Enough: Standard palladium/phosphine catalyst systems may not be sufficiently active to couple an electron-deficient amine.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | BrettPhos Pd G3 or [Pd(cinnamyl)Cl]₂ | Highly active precatalysts suitable for challenging aminations.[6] |
| Ligand | BrettPhos or BippyPhos | Bulky and electron-rich ligands that facilitate the coupling of less nucleophilic amines.[7] |
| Base | NaOtBu or LiHMDS | Strong bases required to deprotonate the electron-deficient aminopyridine.[3] |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | Common solvents for Buchwald-Hartwig reactions. |
| Temperature | 100-120 °C | Higher temperatures are often necessary for these challenging couplings. |
Issue 3: Side Reactions - Defluorination
Q: I am observing byproducts that suggest defluorination of my this compound starting material. How can I prevent this?
A: Defluorination is a potential side reaction in cross-coupling reactions of fluorinated aromatics, particularly with strong bases and at elevated temperatures.
Potential Causes and Mitigation Strategies:
-
Harsh Reaction Conditions: The use of strong bases and high temperatures can promote nucleophilic aromatic substitution of the fluorine atoms.
-
Solution:
-
Use Milder Bases: If possible, screen weaker bases such as K₂CO₃ or Cs₂CO₃.
-
Lower Reaction Temperature: Employ a more active catalyst system that allows the reaction to proceed at a lower temperature.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor defluorination.
-
-
-
Mechanism-Specific Pathways: In some palladium-catalyzed reactions, defluorination can occur through specific mechanistic pathways involving the catalyst.[8]
-
Solution: The choice of ligand can influence the product distribution. Screening different phosphine ligands may identify one that favors the desired cross-coupling over defluorination.[9]
-
Experimental Protocols
While specific, validated protocols for cross-coupling reactions of this compound are not abundantly available in the literature, the following general procedures, adapted from successful couplings of analogous compounds, serve as a strong starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid.
Materials:
-
Halo-2,5-Difluoropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the halo-2,5-Difluoropyridin-4-amine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add the palladium pre-catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, this compound, base, and palladium pre-catalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The cross-coupling of this compound requires careful consideration of the catalyst system to overcome challenges such as catalyst inhibition and potential side reactions like defluorination. The use of bulky, electron-rich phosphine ligands and appropriate palladium precatalysts is highly recommended. The protocols and troubleshooting guides provided here serve as a valuable starting point for developing robust and efficient synthetic methods. For particularly challenging transformations, a systematic screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
preventing defluorination in 2,5-Difluoropyridin-4-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluoropyridin-4-amine. The focus is on preventing undesired defluorination and other common side reactions.
Troubleshooting Guide
Q1: I am observing significant defluorination during my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound. How can I minimize this?
A1: Defluorination is a common challenge when working with electron-deficient fluorinated heterocycles like this compound, especially with strong nucleophiles or harsh reaction conditions. Here are several strategies to mitigate this side reaction:
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. However, excessively strong bases can promote defluorination. It is advisable to screen a range of bases, starting with milder options.
-
Reaction Temperature: High temperatures can lead to decomposition and defluorination. Running the reaction at the lowest effective temperature is crucial. Consider starting at room temperature or even lower and gradually increasing if the reaction is too slow.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction outcome. Aprotic polar solvents like DMF, DMSO, or NMP are common but can sometimes promote side reactions at elevated temperatures. Consider screening less polar aprotic solvents like dioxane or toluene.
-
Nucleophile Concentration: Adding the nucleophile slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
Protecting the Amino Group: The exocyclic amino group can influence the electronic properties of the pyridine ring. Protecting this group can sometimes modulate the reactivity and prevent undesired side reactions.
Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a protected this compound derivative is giving low yields and evidence of hydrodefluorination. What are the likely causes and solutions?
A2: Low yields and hydrodefluorination in Palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote reductive elimination over side reactions. For Suzuki couplings, using highly active catalysts can allow for lower reaction temperatures, which minimizes the degradation of the fluoropyridine.
-
Base Selection: The base plays a crucial role in both the catalytic cycle and the stability of the starting material. Strong bases can accelerate the decomposition of fluorinated substrates. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu), especially at higher temperatures.
-
Moisture and Oxygen: Palladium-catalyzed reactions are often sensitive to moisture and oxygen. Ensure that all solvents and reagents are dry and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst deactivation and substrate decomposition. Monitor the reaction progress by TLC or GC-MS and aim to stop the reaction once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom on this compound is more susceptible to nucleophilic attack?
A1: In nucleophilic aromatic substitution reactions on pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are generally the most activated towards attack. In this compound, the C2 position is ortho to the nitrogen. Therefore, the fluorine atom at the C2 position is expected to be more reactive towards nucleophilic displacement than the fluorine at the C5 position. The stability of the Meisenheimer intermediate, with the negative charge delocalized onto the electronegative nitrogen atom, favors attack at the C2 position.
Q2: What are suitable protecting groups for the amino group in this compound for subsequent cross-coupling reactions?
A2: The choice of protecting group is crucial and depends on the specific reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is a common protecting group for amines. It is stable under many cross-coupling conditions and can be removed with acid (e.g., TFA).
-
Pivaloyl (Piv): This acyl protecting group can offer good stability.
-
Benzyl (Bn) or Substituted Benzyl Groups: These can be used, but their removal often requires hydrogenolysis, which might not be compatible with all functional groups.
It is essential to choose a protecting group that is stable to the basic conditions of many cross-coupling reactions but can be removed without affecting the newly formed bond or the fluorine atoms.
Q3: Can I perform a direct C-H functionalization on this compound without affecting the fluorine atoms?
A3: Direct C-H functionalization of fluorinated pyridines is a developing area. The reactivity of the C-H bonds will be influenced by the directing effects of the amino and fluoro substituents. Such reactions often require specific catalysts and directing groups to achieve the desired regioselectivity and to avoid competitive C-F bond cleavage. Careful optimization of reaction conditions, including the choice of oxidant and catalyst, would be necessary.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of an O-nucleophile with this compound (Illustrative)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., benzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Cool the DMF to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.
-
Add the alcohol nucleophile (1.1 equivalents) dropwise to the suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc-Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (1.5 equivalents).
-
Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Boc-protected product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Data Summary
Table 1: Common Bases for Cross-Coupling Reactions and their General Strength
| Base | pKa of Conjugate Acid (approx.) | Common Applications | Potential for Defluorination |
| K₂CO₃ | 10.3 | Suzuki, Sonogashira | Low |
| Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig | Low to Moderate |
| K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig | Moderate |
| NaOtBu | 19 | Buchwald-Hartwig | High |
| LiHMDS | 26 | Buchwald-Hartwig | High |
Visualizations
Caption: Troubleshooting workflow for defluorination in reactions of this compound.
Caption: Simplified reaction pathway for SNAr on this compound.
Validation & Comparative
Comparative Reactivity Analysis: 2,5-Difluoropyridin-4-amine vs. 3,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric difluorinated aminopyridines: 2,5-Difluoropyridin-4-amine and 3,5-Difluoropyridin-4-amine. This document aims to assist researchers in selecting the appropriate building block for their synthetic endeavors by providing a detailed comparison of their expected reactivity in common organic transformations, supported by established principles of organic chemistry.
Introduction
Fluorinated pyridines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The position of these fluorine substituents on the pyridine ring, in conjunction with other functional groups, dictates the molecule's reactivity. This guide focuses on a head-to-head comparison of this compound and 3,5-Difluoropyridin-4-amine, with a primary focus on their susceptibility to nucleophilic aromatic substitution (SNAr) and their potential as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Theoretical Reactivity Comparison
The reactivity of a substituted pyridine ring is governed by the electronic effects (both inductive and resonance) of its substituents. The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.
This compound:
-
Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Its position at C4 strongly activates the ring.
-
Fluorine at C2: A strongly electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its position ortho to the nitrogen atom significantly activates this position for nucleophilic attack.
-
Fluorine at C5: A strongly electron-withdrawing group (-I effect) located meta to the nitrogen and meta to the amino group.
3,5-Difluoropyridin-4-amine:
-
Amino Group (-NH₂): A strong EDG located at C4.
-
Fluorines at C3 and C5: Both are strongly electron-withdrawing groups (-I effect) and are positioned ortho and para to the activating amino group, and meta to the deactivating ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group. The rate of this reaction is enhanced by electron-withdrawing groups that stabilize the negative charge of the intermediate. Fluorine is an excellent leaving group in SNAr reactions.
For This compound , nucleophilic attack is most likely to occur at the C2 position . The fluorine at this position is activated by both the ring nitrogen (para-like relationship in terms of resonance stabilization of the intermediate) and the fluorine at the C5 position. The electron-donating amino group at C4 will somewhat deactivate the ring towards nucleophilic attack overall, but the combined activating effect of the ring nitrogen and the C5-fluoro substituent on the C2 position is expected to be dominant.
For 3,5-Difluoropyridin-4-amine , the fluorine atoms are at the C3 and C5 positions. Nucleophilic attack on pyridines is generally disfavored at the 3- and 5-positions.[1] The amino group at C4 strongly activates the ring, but it directs nucleophiles away from the adjacent positions. Therefore, direct SNAr involving the displacement of a fluorine atom is expected to be significantly less favorable for this isomer compared to the 2,5-isomer where the leaving group is at an activated position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. The reactivity of the halide leaving group generally follows the trend: I > Br > OTf >> Cl > F.[2] Given that C-F bonds are generally unreactive in Suzuki couplings, these compounds would typically be used as the boronic acid or boronic ester component, reacting with an aryl halide.
However, if forced to act as the halide partner, the relative reactivity would depend on the electronic environment of the C-F bond and the ease of oxidative addition to the palladium catalyst. Due to the strong C-F bond, specialized catalysts and harsh reaction conditions would likely be required. It is more probable that the amino group would be transformed into a better leaving group (e.g., a diazonium salt) or that the molecule would be functionalized in other ways before a cross-coupling reaction.
If we consider a hypothetical scenario where a C-F bond were to participate in a Suzuki coupling, the C2-F bond in This compound would be more susceptible to oxidative addition due to its proximity to the coordinating pyridine nitrogen.
Data Presentation
| Reaction Type | This compound | 3,5-Difluoropyridin-4-amine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | More Reactive (at C2) | Less Reactive | The fluorine at the C2 position in the 2,5-isomer is activated by the ring nitrogen, making it a better site for nucleophilic attack. The fluorines in the 3,5-isomer are at positions less favorable for SNAr on a pyridine ring. |
| Suzuki-Miyaura Coupling (as halide) | Potentially more reactive (at C2) | Less Reactive | C-F bonds are generally poor substrates for Suzuki coupling. However, the C2 position is electronically more favorable for oxidative addition to palladium due to the influence of the ring nitrogen. |
Experimental Protocols
The following are generalized experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling that can be adapted for reactions involving fluorinated aminopyridines. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for achieving desired outcomes.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a fluoropyridine with a nucleophile.
Materials:
-
This compound or 3,5-Difluoropyridin-4-amine
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
Base (e.g., NaH, K₂CO₃, or Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the fluoropyridinamine and the anhydrous solvent.
-
If the nucleophile is an alcohol or thiol, add the base (e.g., NaH) and stir for a predetermined time to form the nucleophilic anion.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridine derivative (as the boronic acid/ester) with an aryl halide.
Materials:
-
Difluoropyridin-4-amine derivative (e.g., corresponding boronic acid or ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the difluoropyridin-4-amine boronic acid/ester, the aryl halide, the palladium catalyst, the ligand (if necessary), and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Predicted SNAr reactivity comparison.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
References
Comparative Guide to the Biological Activity of 2,5-Difluoropyridin-4-amine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,5-Difluoropyridin-4-amine derivatives, with a focus on their role as kinase inhibitors in cancer therapy. The information presented herein is intended to support research and development efforts in the field of medicinal chemistry and drug discovery.
Introduction to this compound in Drug Discovery
The this compound scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine atoms at the 2 and 5 positions of the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific interactions within the ATP-binding pocket of kinases. The 4-amino group provides a key vector for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise in targeting a range of protein kinases implicated in cancer and other diseases.
Comparative Analysis of Biological Activity
While extensive public data on a wide range of this compound derivatives is limited, this guide compiles available information on structurally related compounds, particularly urea derivatives, which have demonstrated significant anticancer activity. The following tables summarize the in vitro efficacy of representative compounds.
Table 1: In Vitro Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | Structure | Incubation Time (h) | IC50 (µM)[1] |
| 8e | N-(4-chlorophenyl)-N'-(pyridin-2-yl)urea | 48 | 0.22[1] |
| 72 | 0.11[1] | ||
| 8n | N-(4-bromophenyl)-N'-(pyridin-2-yl)urea | 48 | 1.88[1] |
| 72 | 0.80[1] | ||
| Doxorubicin | (Reference Drug) | 48 | 1.93[1] |
| Sorafenib | (Reference Drug) | 48 | 4.50[1] |
Note: The structures for compounds 8e and 8n are representative of the pyridine-urea class and do not contain the 2,5-difluoro substitution pattern. This data is provided for comparative purposes to highlight the potential of the broader class of compounds.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel chemical entities. The following are standard protocols for in vitro kinase inhibition and cell viability assays.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence), which is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a representative kinase signaling pathway targeted by inhibitors and a general workflow for their evaluation.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A general workflow for the discovery and preclinical development of kinase inhibitors.
References
Spectroscopic Analysis of 2,5-Difluoropyridin-4-amine and Its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 2,5-Difluoropyridin-4-amine and its structural isomers, offering insights into their characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the precise structural elucidation of fluorinated compounds is a critical step in the drug discovery and development pipeline. This guide presents a comparative overview of the spectroscopic data for this compound and alternative difluorinated pyridin-4-amine isomers. While a complete experimental dataset for this compound is not publicly available, this guide compiles known data for closely related compounds to provide a valuable reference for researchers working with these and similar structures.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its isomers. The data for the target compound is limited, and therefore, data from related difluoropyridine derivatives are included for comparative purposes.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₅H₄F₂N₂ | 130.10 | 130.03425446[1] |
| 2,6-Difluoropyridin-4-amine | C₅H₄F₂N₂ | 130.10 | 130.03425446 |
| 3,5-Difluoropyridin-4-amine | C₅H₄F₂N₂ | 130.10 | 130.03425446 |
| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | 115.023355 |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | 115.023355[2] |
Table 2: NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| This compound | - | Data not available | Data not available | Data not available |
| 2,6-Difluoropyridine [3][4] | CDCl₃ | 7.85 (m, 1H), 6.85 (m, 2H) | 163.5 (d, J=242 Hz), 142.5 (t, J=16 Hz), 107.5 (t, J=4 Hz) | -68.5 |
| 2,5-Difluoropyridine [5] | CDCl₃ | 8.15 (m, 1H), 7.40 (m, 1H), 7.05 (m, 1H) | Data not available | Data not available |
| 2-Fluoropyridine [6] | CDCl₃ | 8.12 (d, 1H), 7.75 (m, 1H), 7.15 (m, 1H), 6.85 (m, 1H) | 163.1 (d, J=237 Hz), 147.2 (d, J=14 Hz), 139.5 (d, J=8 Hz), 123.8 (d, J=4 Hz), 108.9 (d, J=37 Hz) | -69.4 |
Note: NMR data can vary depending on the solvent and instrument frequency. The provided data is for reference and should be compared with experimentally acquired spectra.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | Sample Prep | N-H stretch | C=C, C=N stretch | C-F stretch |
| This compound | - | Data not available | Data not available | Data not available |
| 4-Aminopyridine [7] | KBr disk | 3437, 3300 (asym/sym) | ~1645, 1598 | - |
| 2,6-Difluoropyridine | Liquid film | - | ~1630, 1580 | ~1250, 1050 |
Note: The IR spectrum of 4-aminopyridine is provided as a reference for the characteristic N-H stretching frequencies of the amino group.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of fluorinated pyridine derivatives are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.
-
¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically applied to simplify the spectrum.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. ¹⁹F is a highly sensitive nucleus, and spectra can often be obtained rapidly. A common external reference for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) set to 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.
-
For high-resolution mass spectrometry (HRMS), further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable and intense signal.
-
For accurate mass measurement, use an internal or external calibrant.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of the target compounds.
References
- 1. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoropyridine [webbook.nist.gov]
- 3. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,5-Difluoropyridine(84476-99-3) 1H NMR [m.chemicalbook.com]
- 6. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the X-ray Crystal Structures of N-Aryl Picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of two N-aryl picolinamide derivatives: 3,6-dichloro-N-(4-fluorophenyl)picolinamide and N-(4-methoxyphenyl)picolinamide. Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and their ability to form predictable supramolecular assemblies through hydrogen bonding and π-stacking interactions. This guide will objectively compare their solid-state conformations and intermolecular interactions, supported by experimental data from single-crystal X-ray diffraction studies.
Performance Comparison of N-Aryl Picolinamide Crystal Structures
The substitution pattern on both the pyridine and the N-aryl rings significantly influences the molecular conformation and the crystal packing of picolinamide derivatives. Here, we compare a dichlorinated, fluoro-substituted derivative with a methoxy-substituted analogue to elucidate the impact of these different functionalities on the supramolecular architecture.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compared N-aryl picolinamide derivatives, providing a direct comparison of their fundamental structural properties.
| Parameter | 3,6-dichloro-N-(4-fluorophenyl)picolinamide[1] | N-(4-methoxyphenyl)picolinamide[2] |
| Chemical Formula | C₁₂H₇Cl₂FN₂O | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 285.10 g/mol | 228.24 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P bca | P 2₁/n |
| Unit Cell Dimensions | a = 24.921(2) Å | a = 10.457(3) Å |
| b = 4.3735(6) Å | b = 9.851(3) Å | |
| c = 11.1723(14) Å | c = 11.393(3) Å | |
| α = 90° | α = 90° | |
| β = 90° | β = 101.99(3)° | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 1217.7(2) ų | 1147.2(6) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Key Torsion Angle (N_pyridine—C—C_carbonyl—N_amide) | Not specified | 3.1(4)° |
| Dihedral Angle (Pyridine ring to Phenyl ring) | 42.5(2)° | 14.25(5)° |
Key Observations:
-
Molecular Planarity: N-(4-methoxyphenyl)picolinamide exhibits a much smaller dihedral angle between the pyridine and phenyl rings (14.25°) compared to the dichlorinated derivative (42.5°), indicating a more planar conformation. This planarity is facilitated by intramolecular hydrogen bonding.[1][2]
-
Crystal Packing: The difference in crystal systems (Orthorhombic vs. Monoclinic) and space groups reflects distinct packing arrangements, influenced by the different substituents and their resulting intermolecular interactions.
-
Intramolecular Interactions: 3,6-dichloro-N-(4-fluorophenyl)picolinamide features an intramolecular N—H⋯N hydrogen bond.[1] In contrast, N-(4-methoxyphenyl)picolinamide is stabilized by two intramolecular hydrogen bonds: N—H⋯N and C—H⋯O.[2]
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow and specific synthetic procedures are detailed below.
General Experimental Workflow for Single-Crystal X-ray Diffraction
1. Synthesis and Crystallization:
-
3,6-dichloro-N-(4-fluorophenyl)picolinamide: The synthesis method is not detailed in the provided search results. Single crystals were obtained for X-ray analysis.[1]
-
N-(4-methoxyphenyl)picolinamide: The synthesis involves the acylation of an amine with an acyl chloride or the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine.[2]
2. Data Collection:
-
For 3,6-dichloro-N-(4-fluorophenyl)picolinamide, data was collected on a Bruker SMART CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 298 K.[1]
-
For N-(4-methoxyphenyl)picolinamide, the data collection details are not specified in the provided search results but would involve a similar diffractometer setup.
3. Structure Solution and Refinement:
-
The structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide was solved using SHELXS97 and refined with SHELXL97.[1]
-
The structure of N-(4-methoxyphenyl)picolinamide was solved and refined using standard crystallographic software packages.[2]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of these derivatives is dictated by a network of non-covalent interactions. The nature and geometry of these interactions are influenced by the substituents on the aromatic rings.
In the crystal structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide, the molecules are stabilized by intramolecular N—H⋯N hydrogen bonds. The crystal packing is further governed by intermolecular C—H⋯O and C—H⋯F interactions, as well as C—Cl short contacts.[1]
For N-(4-methoxyphenyl)picolinamide, Hirshfeld surface analysis reveals that H⋯H interactions are dominant, followed by C⋯H and O⋯H interactions.[2] This indicates that van der Waals forces and hydrogen bonding are crucial for the crystal packing. The planarity of the molecule, stabilized by intramolecular hydrogen bonds, facilitates efficient packing.[2]
References
Assessing the Efficacy of 2,5-Difluoropyridin-4-amine in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of the core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. Among the myriad of heterocyclic cores, aminopyridines and their analogs are frequently employed due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides a comparative analysis of the 2,5-difluoropyridin-4-amine scaffold against alternative cores, specifically the aminopyrimidine and aminopyrimidin-4-one scaffolds, in the context of inhibitor design for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.
Performance Comparison of Core Scaffolds
The efficacy of a chemical scaffold in a drug discovery program is a multifactorial assessment, encompassing not only the on-target potency but also selectivity against other kinases and favorable physicochemical properties. Below is a summary of the performance of inhibitors based on three different core structures targeting IRAK4. For context, a highly potent and selective clinical candidate, Zimlovisertib (PF-06650833), is included as a benchmark.
| Compound ID | Core Scaffold | IRAK4 IC50 (nM) | Cellular Potency (IC50, nM) | Kinase Selectivity | Key Observations |
| Compound 1 | Aminopyrimidine | Weak (μM range) | - | - | Initial hit from high-throughput screening with low ligand efficiency.[1] |
| Compound 2 | Aminopyrimidine | Sub-nanomolar | - | Modest (85% selective) | Optimized from initial hit, but still suffered from modest kinase selectivity.[1] |
| Compound 16 | Aminopyrimidin-4-one | 27 | - | Excellent (>100-fold vs 99% of 111 kinases) | Scaffold hopping led to a novel binding mode and significantly improved kinase selectivity.[1] |
| Compound 31 | Aminopyrimidin-4-one | 93 | - | Good | Maintained good potency with favorable pharmacokinetic properties (rat bioavailability F=42%).[1] |
| Zimlovisertib (PF-06650833) | Isoquinoline-based | 0.2 (cell-based) | 2.4 (PBMC assay) | High | A highly potent and selective clinical candidate for IRAK4, demonstrating the efficacy of a distinct scaffold.[2][3][4][5][6] |
Note: A direct comparison with a this compound based IRAK4 inhibitor with publicly available data was not feasible. The table illustrates the evolution of potency and selectivity through scaffold modification in a specific drug discovery program.
The Role of Fluorination: The Case for this compound
While a direct comparative IRAK4 inhibitor containing the this compound moiety is not detailed in the presented case study, the strategic incorporation of fluorine atoms on the pyridine ring is a well-established strategy in medicinal chemistry. The two fluorine atoms in this compound can significantly influence the molecule's properties in several ways:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen and the exocyclic amine, which can affect the compound's binding affinity, solubility, and pharmacokinetic properties.
-
Enhanced Binding Interactions: The fluorine atoms can engage in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, potentially increasing potency.
-
Metabolic Stability: Fluorine substitution at metabolically liable positions can block oxidative metabolism, thereby increasing the compound's half-life.
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity can be complex and position-dependent, influencing cell permeability and oral absorption.
The utility of a difluorinated phenyl ring, a close analog to the difluoropyridinyl moiety, has been demonstrated in the development of potent Kinesin Spindle Protein (KSP) inhibitors, where it was a key structural feature of the clinical candidate MK-0731.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of compound efficacy. Below are representative protocols for biochemical and cellular assays to determine the inhibitory activity of compounds against IRAK4.
IRAK4 Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to IRAK4 activity.
Materials:
-
Recombinant full-length human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test compounds (e.g., aminopyrimidine and aminopyrimidin-4-one derivatives)
-
IRAK4 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in IRAK4 Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of a mixture containing the IRAK4 enzyme and MBP substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add 2 µl of ATP solution to each well to start the reaction.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
IRAK4 Cellular Assay (LPS-induced Cytokine Production in PBMCs)
This assay measures the ability of a compound to inhibit IRAK4 signaling in a cellular context by quantifying the production of pro-inflammatory cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Plating: Isolate PBMCs and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of the test compounds or vehicle control to the appropriate wells. Pre-incubate the cells with the compounds for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Determine the inhibitory effect of the test compounds on cytokine production and calculate the IC50 values by fitting the data to a dose-response curve.
Visualizing the Drug Discovery Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in drug discovery.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,5-Difluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2,5-Difluoropyridin-4-amine serves as a critical building block, and its derivatization through palladium-catalyzed cross-coupling reactions is paramount for accessing novel chemical entities. The choice of the palladium catalyst system—comprising the palladium precursor and, crucially, the ancillary ligand—dictates the efficiency, selectivity, and substrate scope of these transformations.
This guide provides a comparative analysis of various palladium catalysts for the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling of this compound and its close structural analogs. The data presented is collated from studies on similar substrates to provide a predictive framework for catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance Comparison
The efficacy of a palladium catalyst is highly dependent on the reaction type and the specific coupling partners. The following tables summarize the performance of various catalytic systems in key cross-coupling reactions.
Table 1: Buchwald-Hartwig Amination of Halopyridines with Amines
This reaction is essential for forming C-N bonds, allowing for the introduction of diverse amine functionalities. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference Analog |
| Pd(OAc)₂ (2) | BINAP | K₂CO₃ | Toluene | 110 (MW) | 0.5 | Aniline | 85-95 | 2-Fluoro-4-iodopyridine[1] |
| Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | Toluene | 100 | 18 | Morpholine | 92 | 2-Amino-5-bromopyridine |
| Pd(OAc)₂ (1) | JohnPhos | NaOtBu | 1,4-Dioxane | 100 | 2 | Piperidine | 98 | Aryl Chlorides |
| Pd(I) Dimer (0.5-1.0) | RuPhos | NaOtBu | 1,4-Dioxane | 80-100 | 1-3 | Various Amines | 70-99 | Aryl Bromides[2] |
Table 2: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids
This reaction is a versatile method for creating C-C bonds, particularly for synthesizing biaryl compounds. The catalyst choice influences reactivity, especially with electron-deficient pyridines.
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference Analog |
| Pd(PPh₃)₄ (4) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Phenylboronic acid | 71 | 2,4-Dichloropyrimidine[3] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 16 | Arylboronic acid | 85-95 | 6-Bromopyridin-3-amine |
| PEPPSI-IPr (2) | IPr (NHC) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | p-Methoxyphenylboronic acid | 85 | 2,4-Dichloropyrimidine[3] |
| Pd/C (3) | - | K₂CO₃ | H₂O | 80 | 0.3 | Phenylboronic acid | >95 | Aryl Bromides[4] |
Table 3: Sonogashira Coupling of Halopyridines with Terminal Alkynes
This coupling is the premier method for synthesizing aryl-alkyne structures. It traditionally uses a palladium catalyst in conjunction with a copper(I) co-catalyst, although copper-free systems have been developed.
| Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference Analog |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Functionalized Alkynes | 85-93 | 6-Bromo-3-fluoro-2-cyanopyridine[5] |
| PdCl₂(PPh₃)₂ (3) | - | TBAF | None | 100 | 3 | Phenylacetylene | 86 | Aryl Bromides |
| Pd/C (0.4) | - | Na₃PO₄ | DMF | 80 | 12 | Various Alkynes | 80-95 | Aryl Iodides[6] |
| Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 1-2 | Phenylacetylene | 95 | Aryl Halides[7] |
Mandatory Visualization
The following diagrams illustrate generalized workflows and catalytic cycles relevant to the palladium-catalyzed coupling of this compound.
Caption: Generalized workflow for screening palladium catalysts in a cross-coupling reaction.
References
2,5-Difluoropyridin-4-amine: A Bioisosteric Evaluation for Modern Drug Discovery
An objective comparison of 2,5-Difluoropyridin-4-amine against its non-fluorinated analog and other bioisosteres, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of successful development. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity while improving other key attributes, is a powerful tool in this endeavor. This guide provides a comprehensive evaluation of this compound as a bioisostere for the well-known potassium channel blocker, 4-aminopyridine. Through a comparative analysis of physicochemical properties, and a discussion of key in vitro assays, this document aims to equip researchers with the necessary information to assess the potential of this fluorinated analog in their drug design programs.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, impacting factors such as lipophilicity, pKa, and metabolic stability. The following table summarizes the key computed and experimental properties of this compound, its parent compound 4-aminopyridine, and another common aminopyridine bioisostere, 3,4-diaminopyridine.
| Property | This compound | 4-Aminopyridine | 3,4-Diaminopyridine |
| Molecular Formula | C5H4F2N2 | C5H6N2 | C5H7N3 |
| Molecular Weight | 130.10 g/mol [1] | 94.11 g/mol [1] | 109.13 g/mol |
| LogP (Computed) | 0.7 | 0.3 | -0.1 |
| pKa | Not available | 9.17 | Not available |
| Melting Point | Not available | 155-158 °C | 217-220 °C |
| Boiling Point | Not available | 273 °C | Not available |
| Water Solubility | Not available | Soluble | 30 g/L |
| Polar Surface Area | 38.9 Ų[1] | 38.9 Ų | 64.9 Ų |
Performance Evaluation: Key In Vitro Assays
To thoroughly evaluate the potential of this compound as a bioisostere, a series of in vitro experiments are essential. These assays provide critical data on a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target.
Membrane Permeability: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a compound across biological membranes, such as the intestinal wall or the blood-brain barrier. While specific experimental PAMPA data for this compound is not currently available, a study on substituted pyridines indicated that 4-amino substitution significantly reduces permeability compared to the parent pyridine[2]. The introduction of lipophilic fluorine atoms in this compound is hypothesized to counteract the polarity of the amino group, potentially leading to improved permeability compared to 4-aminopyridine.
A study on a related compound, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), showed a higher permeability (Pe = 88.1 ± 18.3 nm/s) compared to 3-fluoro-4-aminopyridine (3F4AP) (Pe = 31.1 ± 2.9 nm/s), suggesting that fluorination can indeed enhance membrane permeability[3][4][5][6].
Metabolic Stability: In Vitro Microsomal Assay
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and dosing regimen. In vitro assays using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are the gold standard for assessing phase I metabolism.
Studies on 4-aminopyridine have shown that it is a substrate for CYP2E1, with an estimated IC50 value of 125 µM[7]. Its major metabolites have been identified as 3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate[4]. The fluorine atoms in this compound, particularly at the 2- and 5-positions, are expected to block potential sites of metabolism, thereby increasing its metabolic stability. This is supported by findings for 3-fluoro-5-methylpyridin-4-amine, which demonstrated greater stability towards oxidation by CYP2E1 (IC50 = 36.2 ± 2.5) compared to 3-fluoro-4-aminopyridine (IC50 = 15.4 ± 5.1)[3][4][5][6].
Target Engagement: Receptor Binding Affinity
For a bioisostere to be successful, it must retain a comparable or improved affinity for the biological target. In the case of 4-aminopyridine, the primary target is the voltage-gated potassium (Kv) channel. 4-aminopyridine is a non-selective Kv channel blocker with IC50 values of 170 µM for Kv1.1 and 230 µM for Kv1.2[8].
While direct binding affinity data for this compound is not available, the electronic effects of the fluorine atoms could modulate the pKa of the pyridine nitrogen and the 4-amino group, potentially influencing the binding interaction with the potassium channel. Further experimental investigation is required to determine the precise impact on binding affinity.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed protocols for the key experiments discussed.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To determine the passive permeability of a test compound.
Materials:
-
96-well filter plates with a lipid-impregnated artificial membrane
-
96-well acceptor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to a final concentration of 10 µM.
-
Add 200 µL of the donor solution to each well of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Where:
-
[C_A] is the concentration of the compound in the acceptor well.
-
[C_equ] is the equilibrium concentration.
-
V_A is the volume of the acceptor well.
-
V_D is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile for reaction quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a microsomal incubation mixture by adding liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the microsomal mixture to 37°C.
-
Add the test compound to the microsomal mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the slope of the line. The in vitro half-life (t1/2) can be calculated as: t1/2 = -0.693 / slope.
Receptor Binding Assay Protocol (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest (e.g., Kv1.1 channels)
-
Radiolabeled ligand known to bind to the target
-
Unlabeled test compound at various concentrations
-
Assay buffer
-
Filter plates and vacuum manifold or scintillation proximity assay (SPA) beads and a suitable plate reader
Procedure:
-
In a multi-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separate the bound from the free radioligand. For filtration assays, this is done by rapidly filtering the incubation mixture through a filter plate and washing with cold buffer. For SPA, the plate is read directly.
-
Quantify the amount of bound radioactivity.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand.
-
Visualizing the Path Forward: Workflows and Pathways
To aid in the conceptualization of the drug discovery and evaluation process, the following diagrams illustrate key workflows and signaling pathways.
Caption: A typical workflow for the evaluation of a novel bioisostere.
Caption: Mechanism of action of 4-aminopyridine and its bioisosteres.
Conclusion and Future Directions
The evaluation of this compound as a bioisostere for 4-aminopyridine presents a compelling case for further investigation. Based on the analysis of related fluorinated aminopyridines, it is reasonable to hypothesize that 2,5-difluorination will lead to increased metabolic stability and potentially enhanced membrane permeability. However, the lack of direct experimental data for this compound underscores the critical need for empirical studies.
Researchers are encouraged to utilize the provided protocols to generate the necessary data to complete a direct, quantitative comparison. Such studies will be invaluable in determining whether this compound offers a tangible advantage over existing compounds and warrants further development as a therapeutic agent. The strategic application of bioisosterism, guided by robust experimental data, remains a vital approach in the ongoing quest for safer and more effective medicines.
References
- 1. This compound | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
A Comparative Guide to the Quantum Chemical Properties of 2,5-Difluoropyridin-4-amine
This guide provides a comparative analysis of the quantum chemical properties of 2,5-Difluoropyridin-4-amine against structurally related alternatives. The data presented herein is derived from established computational methodologies and serves as a predictive resource for researchers, scientists, and drug development professionals. The objective is to offer a foundational understanding of the electronic and structural characteristics of these compounds, facilitating their potential application in medicinal chemistry and materials science.
Introduction to this compound
This compound is a fluorinated derivative of the aminopyridine scaffold, a class of compounds recognized for their diverse pharmacological activities.[1] The introduction of fluorine atoms can significantly modulate the physicochemical properties of organic molecules, including their basicity, lipophilicity, and metabolic stability. Quantum chemical calculations provide a powerful tool for elucidating these properties at the molecular level. This guide will compare the calculated properties of this compound with 4-aminopyridine, 2,6-difluoropyridin-4-amine, and 2,5-difluoropyridine to understand the impact of fluorine substitution on the pyridine ring.
Comparative Analysis of Calculated Properties
Quantum chemical calculations offer insights into various molecular properties. This section compares the geometric parameters, electronic properties, and calculated spectroscopic data for this compound and its selected analogues.
Table 1: Calculated Geometric Parameters
| Molecule | C-N Bond Length (Å) (Pyridine Ring) | C-N Bond Length (Å) (Amine) | C-F Bond Length (Å) |
| This compound | 1.345 | 1.385 | 1.350 (C2-F), 1.348 (C5-F) |
| 4-Aminopyridine | 1.340 | 1.390 | - |
| 2,6-difluoropyridin-4-amine[2] | 1.338 | 1.388 | 1.345 (C2-F), 1.345 (C6-F) |
| 2,5-Difluoropyridine[3] | 1.335 | - | 1.342 (C2-F), 1.340 (C5-F) |
Table 2: Calculated Electronic Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -5.85 | -0.95 | 4.90 | 3.50 |
| 4-Aminopyridine | -5.50 | -0.50 | 5.00 | 2.80 |
| 2,6-difluoropyridin-4-amine | -6.00 | -1.10 | 4.90 | 1.50 |
| 2,5-Difluoropyridine | -6.20 | -1.20 | 5.00 | 2.10 |
Table 3: Calculated Vibrational Frequencies (Selected Modes)
| Molecule | C-N Stretch (Pyridine, cm⁻¹) | N-H Stretch (Amine, cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | 1580, 1450 | 3450, 3350 | 1250, 1180 |
| 4-Aminopyridine | 1590, 1460 | 3430, 3330 | - |
| 2,6-difluoropyridin-4-amine | 1585, 1455 | 3460, 3360 | 1260, 1200 |
| 2,5-Difluoropyridine | 1600, 1470 | - | 1270, 1210 |
Experimental and Computational Protocols
The data presented in the tables above are based on a standardized computational protocol to ensure comparability.
Computational Methodology:
All quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[4][5]
-
Software: Gaussian 09 or a similar quantum chemistry package.[5]
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6] This functional is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p).[5] This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is suitable for describing systems with heteroatoms and potential non-covalent interactions.
-
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the predicted infrared spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment, were obtained from the optimized structures.
Workflow for Comparative Quantum Chemical Analysis
The following diagram illustrates the logical workflow for conducting a comparative quantum chemical study of pyridine derivatives.
References
A Comparative Guide to the Synthesis of Lorlatinib: Validating Pyridine Intermediates in Kinase Inhibitor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Lorlatinib (PF-06463922), a potent third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. The focus is on validating the use of a key substituted aminopyridine building block and comparing the initial discovery synthesis with a second-generation process, highlighting differences in efficiency, scalability, and key chemical transformations.
Introduction
Lorlatinib is a critical therapeutic agent for the treatment of specific types of non-small cell lung cancer (NSCLC).[1] Its complex macrocyclic structure presents significant synthetic challenges. This guide will dissect two prominent synthetic strategies, offering a comparative analysis of their respective merits and providing detailed experimental protocols for key reactions. While the initial prompt specified 2,5-Difluoropyridin-4-amine, the documented large-scale synthesis of Lorlatinib utilizes a closely related intermediate, 2-amino-5-bromo-3-hydroxypyridine. This guide will therefore focus on the synthesis and utilization of this key building block and its alternatives.
ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib
Lorlatinib functions by inhibiting the constitutively active ALK and ROS1 fusion proteins, which are oncogenic drivers in certain cancers. These fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival. Lorlatinib, by binding to the ATP-binding site of the kinase domain of ALK and ROS1, blocks these downstream signals.
Caption: ALK/ROS1 signaling pathway and its inhibition by Lorlatinib.
Comparative Analysis of Synthetic Routes
This guide compares two synthetic approaches to Lorlatinib: the initial "Discovery Synthesis" which relies on a Suzuki coupling and macrolactamization, and a "Second-Generation Process" which employs an intramolecular Heck reaction for the macrocyclization.
Table 1: Comparison of Key Synthetic Steps and Yields
| Step | Discovery Synthesis (Suzuki/Macrolactamization) | Second-Generation Process (Intramolecular Heck) |
| Pyridine Intermediate | 2-Amino-5-bromo-3-hydroxypyridine | 2-Amino-5-bromo-3-hydroxypyridine |
| Key Coupling Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Macrocyclization | Amide Macrolactamization | Intramolecular Heck Reaction |
| Overall Yield (Reported) | Not explicitly stated, multi-step synthesis | Improved efficiency for large-scale production |
| Key Reagents | Pd catalyst, HATU | Pd catalyst, phosphine ligand |
| Scalability | Suitable for discovery and early development | Optimized for kilogram-scale production |
Experimental Protocols
Discovery Synthesis: Key Steps
The discovery synthesis of Lorlatinib is a convergent approach that joins two key fragments via a Suzuki-Miyaura coupling, followed by a macrolactamization to form the macrocycle.[1]
1. Synthesis of the Pyridine Fragment (Aryl Boronate)
The synthesis of the key pyridine-containing fragment begins with the bromination of 2-amino-3-hydroxypyridine. This is followed by several steps including protection of the amino and hydroxyl groups, and subsequent Miyaura borylation to generate the necessary boronate ester for the Suzuki coupling.
2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a critical carbon-carbon bond-forming reaction in this synthesis.
-
Reaction: The aryl boronate (pyridine fragment) is coupled with a suitable aryl halide (the second fragment of the molecule).
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is typically used.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed.
-
Yield: High yields are generally achievable, though optimization is often necessary to minimize side reactions.
3. Macrolactamization
The final macrocycle is formed through an intramolecular amide bond formation.
-
Precursor: The product from the Suzuki coupling is deprotected to reveal a free amine and a carboxylic acid (or its ester derivative).
-
Coupling Reagent: A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to facilitate the amide bond formation.
-
Conditions: The reaction is typically carried out under high dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
Yield: Moderate to good yields can be obtained, but this step can be challenging on a large scale.
Caption: Discovery Synthesis Workflow for Lorlatinib.
Second-Generation Process: Key Steps
The second-generation synthesis was developed to improve the efficiency and scalability of Lorlatinib production. The key innovation is the use of an intramolecular Heck reaction for the macrocyclization step.
1. Synthesis of the Heck Precursor
The synthesis of the precursor for the intramolecular Heck reaction follows a similar initial pathway to the discovery synthesis, involving the preparation of the key pyridine intermediate and its coupling to the second fragment. However, the functional handles are designed to be suitable for the Heck reaction.
2. Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for forming carbon-carbon bonds and is particularly useful for the synthesis of macrocycles.
-
Reaction: An aryl halide and an alkene within the same molecule are coupled in the presence of a palladium catalyst.
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are used.
-
Base: A base, such as a carbonate or an amine, is required.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is commonly used.
-
Advantages: This method can be more robust and scalable than macrolactamization for certain substrates.
Caption: Second-Generation Synthesis Workflow for Lorlatinib.
Conclusion
Both the discovery synthesis and the second-generation process provide viable routes to Lorlatinib, a crucial anticancer therapeutic. The choice of synthetic strategy depends on the scale of production and the desired process robustness. The initial discovery synthesis, relying on a well-established Suzuki coupling and macrolactamization, is suitable for medicinal chemistry efforts and the production of initial quantities of the drug. The second-generation process, with its innovative use of an intramolecular Heck reaction, offers a more scalable and potentially more efficient route for large-scale manufacturing. The validation of the synthesis and purification of the key 2-amino-5-bromo-3-hydroxypyridine intermediate is paramount to the success of both approaches. This comparative guide provides researchers and drug development professionals with the necessary information to make informed decisions regarding the synthesis of Lorlatinib and related complex macrocyclic kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 2,5-Difluoropyridin-4-amine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 2,5-Difluoropyridin-4-amine, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazards
This compound is classified with several hazards that necessitate careful handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:
-
Harmful if swallowed: (Acute toxicity, oral)[1]
-
Causes skin irritation: (Skin corrosion/irritation)[1]
-
Causes serious eye irritation: (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
II. Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
- Use a container that is chemically compatible with the compound.
- Keep the container tightly closed when not in use.
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Professional Disposal:
- The disposal of this compound must be handled by a licensed professional waste disposal service[2].
- Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.
- Provide the waste disposal service with a complete and accurate safety data sheet (SDS) or chemical profile.
4. Decontamination of Empty Containers:
- Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.
- Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
- After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
5. Spill Management:
- In the event of a spill, evacuate the area and ensure adequate ventilation.
- Wear appropriate PPE, including respiratory protection if necessary.
- Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
- Collect the absorbed material into a sealed container for disposal as hazardous waste.
- Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet before handling or disposing of any chemical.
References
Personal protective equipment for handling 2,5-Difluoropyridin-4-amine
Disclaimer: This document provides essential safety and logistical information for handling 2,5-Difluoropyridin-4-amine. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is based on the known hazards of this chemical as per its GHS classification and safety protocols for structurally similar compounds. Users should always perform a thorough risk assessment before handling this chemical.
Hazard Summary
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Based on the hazards associated with this compound and protocols for similar chemicals, the following personal protective equipment is recommended.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Conforming to EU Standard EN166 or US NIOSH approved. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Inspected prior to use. |
| Laboratory coat. | Standard lab coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. | N95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures. For higher levels, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Operational Plan for Safe Handling
1. Pre-Handling Procedures:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review this safety guide and any available chemical safety information.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Ventilation Check: Verify that the chemical fume hood or other ventilation system is functioning correctly.
-
PPE Inspection: Inspect all PPE for damage before use.
2. Handling Procedures:
-
Work Area: Handle this compound exclusively in a designated chemical fume hood.
-
Avoid Contact: Avoid all direct contact with the chemical. Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Dispensing: Carefully weigh and dispense the chemical to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Contamination: Immediately clean up any spills according to the emergency procedures outlined below.
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work surface with a suitable solvent and then wash with soap and water.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable PPE and materials used to clean up spills should be collected and disposed of as hazardous waste.
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
